molecular formula C6H3D3N2 B1147830 2-Ethenyl-d3-pyrazine CAS No. 1082582-36-2

2-Ethenyl-d3-pyrazine

Cat. No.: B1147830
CAS No.: 1082582-36-2
M. Wt: 109.146
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethenyl-d3-pyrazine is a deuterium-labeled analog of 2-ethenylpyrazine, a volatile compound known for its role in food aromas and chemical ecology. This stable isotope is primarily designed for use as an internal standard in quantitative mass spectrometry, enabling precise and accurate analysis of its non-labeled counterpart in complex matrices. Its applications are particularly valuable in flavor chemistry research, where it aids in tracking the formation of pyrazines during Maillard reaction model systems involving peptides and sugars . Furthermore, it serves as a critical tracer in ecological and behavioral studies investigating the role of pyrazines as semiochemicals, such as alarm pheromones in insects or kairomones in predator-prey interactions . By incorporating a tri-deuterated ethenyl group, this compound offers superior isotopic purity and minimal interference in analytical procedures, making it an essential tool for advancing research in metabolomics, fragrance development, and chemical ecology. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

1082582-36-2

Molecular Formula

C6H3D3N2

Molecular Weight

109.146

Purity

95% min.

Synonyms

2-Ethenyl-d3-pyrazine

Origin of Product

United States

Foundational & Exploratory

What are the chemical properties of 2-Ethenyl-d3-pyrazine?

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 2-Ethenyl-d3-pyrazine

This guide provides a comprehensive overview of the chemical properties of this compound, a deuterated isotopologue of 2-vinylpyrazine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights into the characterization and application of this compound. The inclusion of deuterium atoms in the vinyl group offers a unique tool for mechanistic studies, metabolic fate determination, and as an internal standard in quantitative analysis.

Introduction to this compound

This compound is a pyrazine derivative where the three hydrogen atoms of the vinyl group are substituted with deuterium. Pyrazines are a class of nitrogen-containing heterocyclic compounds prevalent in nature and are key components of flavors and fragrances.[1][2] Their derivatives are also of significant interest in medicinal chemistry and materials science.[3][4] The strategic incorporation of deuterium, a stable isotope of hydrogen, into a molecule like 2-vinylpyrazine can significantly alter its physicochemical properties, a phenomenon known as the kinetic isotope effect (KIE).[5][6] This effect is particularly relevant in drug development, where deuteration can slow down metabolic processes, potentially improving a drug's pharmacokinetic profile.[7][8]

The structure of this compound is characterized by a pyrazine ring with a deuterated vinyl substituent at the 2-position. This structure is illustrated in the diagram below.

Caption: Molecular structure of this compound.

Physicochemical Properties

PropertyValue (Inferred/Calculated)Source/Justification
Molecular Formula C₆H₃D₃N₂Based on the structure
Molecular Weight 109.16 g/mol Calculated
Appearance Colorless to pale yellow liquidInferred from 2-vinylpyrazine[1] and 2-ethylpyrazine[2]
Boiling Point ~158 °CInferred from 2-vinylpyridine[9]
Density ~1.041 g/mL at 25°CInferred from 2-vinylpyrazine[1]
Refractive Index ~1.560 at 20°CInferred from 2-vinylpyrazine[1]
Flash Point ~60°C (140°F)Inferred from 2-vinylpyrazine[1]
Solubility Soluble in organic solventsInferred from related pyrazines[10]

Spectroscopic Characterization

The analytical characterization of deuterated compounds relies on a combination of spectroscopic techniques to confirm the molecular structure and the extent of isotopic labeling.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be simplified compared to 2-vinylpyrazine due to the absence of signals from the vinyl group. The signals corresponding to the pyrazine ring protons would remain.

  • ²H NMR (Deuterium NMR): This technique would show signals corresponding to the three deuterium atoms on the vinyl group, providing direct evidence of deuteration.

  • ¹³C NMR: The carbon signals for the vinyl group will be present, but their multiplicities will be affected by the coupling to deuterium (a triplet for the CD group and a quintet for the CD₂ group, assuming a 1:1:1 triplet for the C-D coupling). The C-D coupling constants are smaller than C-H coupling constants.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and confirming the isotopic purity of this compound. The molecular ion peak ([M]⁺) in the mass spectrum would be observed at m/z 109, which is three mass units higher than that of 2-vinylpyrazine (m/z 106). The fragmentation pattern would also differ due to the stronger C-D bonds compared to C-H bonds.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic C-D stretching vibrations at a lower frequency (around 2100-2300 cm⁻¹) compared to the C-H stretching vibrations of a typical vinyl group (around 3000-3100 cm⁻¹). The C=C stretching vibration of the vinyl group would still be present around 1630 cm⁻¹.

Chemical Reactivity and Isotopic Effects

The chemical reactivity of this compound is dictated by the pyrazine ring and the deuterated vinyl group. The pyrazine ring is an electron-deficient aromatic system, while the vinyl group is susceptible to addition reactions.[1]

Reactions of the Vinyl Group

The deuterated vinyl group can undergo reactions typical of alkenes, such as:

  • Addition Reactions: Halogenation, hydrohalogenation, and hydration are possible, though the reaction rates may be influenced by the deuterium substitution.

  • Polymerization: Similar to 2-vinylpyridine, this compound can likely undergo polymerization.[9]

  • Cycloaddition Reactions: The vinyl group can participate in cycloaddition reactions, such as the Diels-Alder reaction.[12]

Kinetic Isotope Effect (KIE)

A primary kinetic isotope effect is observed when a C-D bond is broken in the rate-determining step of a reaction. Since C-D bonds are stronger than C-H bonds, reactions involving the cleavage of a C-D bond are generally slower.[5][13] This has significant implications for the metabolic stability of the molecule. If the vinyl group is a site of metabolic oxidation, the presence of deuterium can slow down this process, leading to a longer biological half-life.[8]

KIE Kinetic Isotope Effect on Metabolism cluster_ch Non-deuterated cluster_cd Deuterated cluster_conclusion A 2-Vinylpyrazine B Metabolite A->B Metabolism (kH) C This compound D Metabolite C->D Metabolism (kD) Conclusion kH > kD

Caption: Slower metabolism of the deuterated compound due to the KIE.

Synthesis and Labeling Strategies

While a specific synthesis for this compound is not detailed in the available literature, a plausible route can be extrapolated from the synthesis of related compounds. The synthesis of 2-vinylpyrazine can be achieved through the condensation of 2-methylpyrazine with formaldehyde, followed by dehydration.[1][9] For the deuterated analog, deuterated formaldehyde (CD₂O) could be used as the deuterium source.

Alternative strategies for deuteration include hydrogen isotope exchange (HIE) reactions on a pre-existing vinylpyrazine molecule, catalyzed by transition metals.[14][15]

Synthesis Hypothetical Synthesis Workflow Start 2-Methylpyrazine + CD2O Step1 Condensation Start->Step1 Intermediate Deuterated Alcohol Intermediate Step1->Intermediate Step2 Dehydration Intermediate->Step2 Product This compound Step2->Product

Caption: A potential synthetic route to this compound.

Applications in Research and Development

The unique properties of this compound make it a valuable tool in several scientific domains:

  • Internal Standard: Due to its similar chemical behavior to the non-deuterated analog and its distinct mass, it is an ideal internal standard for quantitative analysis by GC-MS or LC-MS.[7]

  • Metabolic Studies: It can be used as a tracer to study the metabolic fate of 2-vinylpyrazine and related compounds in biological systems.[7][14] The slower metabolism due to the KIE allows for a clearer picture of metabolic pathways.

  • Mechanistic Studies: The KIE can be exploited to investigate the mechanisms of chemical reactions involving the vinyl group.[5]

Hypothetical Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To confirm the identity and purity of a this compound sample.

Materials:

  • This compound sample

  • High-purity solvent (e.g., dichloromethane or hexane)

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 100 ppm).

  • GC-MS Method Setup:

    • Injector: Set to a temperature of 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 35-200.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Examine the mass spectrum of the peak. Confirm the presence of the molecular ion at m/z 109.

    • Assess the isotopic purity by comparing the intensity of the m/z 109 peak to any peaks at lower masses (m/z 106, 107, 108) that would indicate incomplete deuteration.

    • Evaluate the overall purity by integrating the peak area of the target compound relative to any impurity peaks.

Conclusion

This compound, while not extensively studied directly, represents a compound of significant interest due to the influence of deuterium substitution on its chemical and physical properties. By drawing parallels with its non-deuterated counterpart and understanding the principles of isotopic labeling, we can appreciate its potential as a valuable tool in analytical chemistry, metabolic research, and mechanistic studies. The insights provided in this guide are intended to serve as a foundational resource for scientists and researchers working with this and other deuterated compounds.

References

  • 2-Vinylpyrazine | 97% | CAS 4177-16-6 - Benchchem.

  • 2-ethyl-3-methyl pyrazine (CAS N° 15707-23-0) - ScenTree.

  • 2-Ethyl-3-methylpyrazine-d3 (Synonyms: Pyrazine, 2-ethyl-3-methyl-d3).

  • 2-ethoxy-3-ethyl pyrazine, 35243-43-7 - The Good Scents Company.

  • 2-Acetyl-3-ethylpyrazine | C8H10N2O | CID 61918 - PubChem.

  • 2-Ethyl-3-Methylpyrazine | C7H10N2 | CID 27457 - PubChem.

  • 2-Ethyl-alpha,alpha-d2-pyrazine-3,5,6-d3 - LGC Standards.

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc.

  • Site-Selective Silver-Catalyzed C–H Bond Deuteration of Five-Membered Aromatic Heterocycles and Pharmaceuticals - NIH.

  • Synthesis of Deuterated Heterocycles with Me2NCD(OMe)2 and Evaluation of the Products for Metabolism by Aldehyde Oxidase - PMC.

  • A convenient synthesis of deuterium labeled amines and nitrogen heterocycles with KOt-Bu/DMSO-d6 | Request PDF - ResearchGate.

  • 2-Ethenyl-3-ethyl-5-methylpyrazine | C9H12N2 | CID 6431144 - PubChem.

  • 2-ethyl-3-methoxypyrazine pyrazine, 2-methoxy-3-ethyl - The Good Scents Company.

  • 2-Ethyl-3-methoxypyrazine | C7H10N2O | CID 33135 - PubChem.

  • Pyrazine, 2-ethyl-3-methyl- - the NIST WebBook.

  • Scalable and selective deuteration of (hetero)arenes - PMC - NIH.

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC - NIH.

  • Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds - MDPI.

  • 2-Ethylpyrazine | C6H8N2 | CID 26331 - PubChem.

  • Impact of H/D isotopic effects on the physical properties of materials - RSC Publishing.

  • CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6 - Google Patents.

  • 2-Vinylpyridine - Wikipedia.

  • 2-Vinylpyridine | C7H7N | CID 7521 - PubChem - NIH.

  • Pyrazine, 2-ethenyl-5-methyl- - the NIST WebBook.

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.

  • 2-vinyl pyrazine, 4177-16-6 - The Good Scents Company.

  • The biological effects of deuterium present in food - DEA.

  • 2-Ethyl-3-methoxypyrazine - the NIST WebBook.

  • Pyrazine, 2-ethyl-3,5-dimethyl- - the NIST WebBook.

  • Deuterium in drug discovery: progress, opportunities and challenges - PMC.

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.

  • Deuterium isotope effect in the phase memory time of triplet pyrimidine in benzene.

  • 2,5-Di(aryleneethynyl)pyrazine derivatives: Synthesis, structural and optoelectronic properties, and light-emitting device - ResearchGate.

  • Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC.

  • Acetylpyrazine-d3 solution stability for long-term use - Benchchem.

  • Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient.

  • Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol - Chemical Papers.

Sources

Navigating the Isotopic Frontier: A Technical Guide to the Safe Handling of 2-Ethenyl-d3-pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Deuteration and 2-Ethenyl-d3-pyrazine in Modern Research

Deuterated compounds, where hydrogen atoms are strategically replaced by their stable isotope deuterium, are invaluable tools in pharmaceutical and metabolic research. This isotopic substitution can significantly alter a compound's metabolic fate due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond slows metabolic processes involving C-H bond cleavage.[1] This often leads to improved pharmacokinetic profiles and can modify toxicological outcomes. This compound, a deuterated analog of the naturally occurring flavoring agent 2-vinylpyrazine, serves as a critical internal standard in analytical chemistry and as a tracer in metabolic studies.

While deuterated compounds are not radioactive, their chemical reactivity and physical properties can differ from their non-deuterated counterparts.[1] Therefore, a thorough understanding of their safe handling, storage, and disposal is paramount. This guide provides a comprehensive overview of the safety and handling protocols for this compound, drawing upon data from its non-deuterated analog, 2-vinylpyrazine, and established best practices for isotopically labeled compounds.

Section 1: Hazard Identification and Classification

Based on the data for 2-vinylpyrazine, the compound is considered hazardous.[2]

GHS Classification Summary (Inferred from 2-Vinylpyrazine)

Hazard ClassCategoryHazard Statement
Flammable Liquids3H226: Flammable liquid and vapor[2]
Acute Toxicity, Oral4H302: Harmful if swallowed[2]
Skin Corrosion/Irritation2H315: Causes skin irritation[2]
Serious Eye Damage/Irritation1H318: Causes serious eye damage[2]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[2]
Hazardous to the Aquatic Environment, Chronic2H411: Toxic to aquatic life with long lasting effects[3]

Note: This classification is extrapolated from 2-vinylpyrazine. Always consult the supplier-specific Safety Data Sheet (SDS) for definitive information.

Section 2: First-Aid Measures: Rapid and Effective Response

Prompt and appropriate first aid is crucial in the event of an exposure. The following measures are recommended based on the hazards of similar pyrazine compounds.[4][5]

  • Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing.[3] If breathing is difficult or absent, provide artificial respiration. Seek immediate medical attention.[4][6] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[6]

  • Skin Contact: Immediately remove all contaminated clothing.[4][6] Rinse the affected skin with plenty of water and soap for at least 15 minutes.[4][6] If skin irritation or a rash occurs, seek medical advice.[7] Corrosive effects may be delayed.[8]

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[3][4] Remove contact lenses if present and easy to do. Continue rinsing.[3] Seek immediate medical attention as the substance can cause serious eye damage.[3]

  • Ingestion: Do NOT induce vomiting.[3][4] Rinse the mouth with water.[3][5] Never give anything by mouth to an unconscious person.[3][4] Call a poison control center or doctor immediately for treatment advice.[4][5]

Section 3: Fire-Fighting and Explosion Hazards

This compound should be treated as a flammable liquid.[9] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[9]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[3][6] Water mist may be used to cool closed containers.[5][6]

  • Specific Hazards: Thermal decomposition can release irritating and toxic gases and vapors, including nitrogen oxides (NOx) and carbon oxides (CO, CO2).[4]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[3][4]

Section 4: Accidental Release and Containment Protocol

A systematic approach is essential for managing spills to protect personnel and the environment.

Step-by-Step Spill Response Protocol:
  • Immediate Evacuation & Ignition Control: Evacuate all non-essential personnel from the spill area. Remove all sources of ignition (e.g., open flames, sparks, hot surfaces).[4][5]

  • Ventilation: Ensure adequate ventilation in the affected area.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, safety goggles with a face shield, and a lab coat. For large spills or in poorly ventilated areas, respiratory protection may be necessary.[3]

  • Containment: Prevent the spill from spreading and entering drains or waterways.[10] Use a liquid-binding material such as sand, diatomite, acid binders, or universal binders.[10][11]

  • Neutralization & Collection: For small spills, absorb with an inert material and place in a suitable, labeled container for disposal. Use non-sparking tools for collection.[4][9]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and then wash with soap and water.

  • Waste Disposal: Dispose of the contaminated material as hazardous waste in accordance with local, state, and federal regulations.[4][5]

Spill Response Workflow Diagram

SpillResponse cluster_InitialActions Immediate Actions cluster_Containment Containment & Cleanup cluster_FinalSteps Final Steps Evacuate Evacuate Area Ignition Remove Ignition Sources Ventilate Ensure Ventilation PPE Don Appropriate PPE Ventilate->PPE Contain Contain Spill with Absorbent PPE->Contain Collect Collect with Non-Sparking Tools Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Package Package Waste in Labeled Container Decontaminate->Package Dispose Dispose as Hazardous Waste Package->Dispose

Sources

Strategic Sourcing and Technical Validation of 2-Ethenyl-d3-pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

The following in-depth technical guide details the commercial availability, sourcing strategies, and technical validation of 2-Ethenyl-d3-pyrazine .

Executive Summary

This compound (also known as 2-Vinylpyrazine-d3 ) is a critical stable isotope-labeled internal standard (SIL-IS) used primarily in the quantitative analysis of flavor compounds (alkylpyrazines) via Isotope Dilution Mass Spectrometry (IDMS).[1] Its non-deuterated parent, 2-vinylpyrazine, is a potent odorant responsible for roasted, nutty, and earthy notes in coffee, cocoa, and cooked meats.

Unlike common deuterated solvents (e.g., Chloroform-d), this compound is not a commodity catalog item .[1] It occupies a "custom synthesis" tier in the supply chain due to two factors:

  • Chemical Instability: The vinyl group is prone to polymerization, making long-term shelf storage of stock standards risky for suppliers.

  • Specificity: Researchers often substitute it with more available surrogates like 2-Methyl-3-vinylpyrazine-d3 or Pyrazine-d4.[1]

This guide provides a roadmap for sourcing this specific isotopologue, validating its purity upon receipt, and handling it to prevent degradation.

Technical Profile & Specifications

Before engaging suppliers, you must define the exact isotopologue required to avoid receiving a ring-deuterated variant instead of a vinyl-deuterated one.[1]

Chemical Identity
FeatureSpecification
Target Name This compound
Synonyms 2-Vinylpyrazine-d3; (d3-Vinyl)pyrazine
Chemical Formula C₆H₃D₃N₂
Molecular Weight ~109.15 g/mol (vs. 106.13 g/mol for native)
Labeling Position Vinyl Group (-CD=CD₂) is the standard "d3" configuration for metabolic/fragmentation studies.[1][2][3][4] Note: Clarify with supplier if Ring-d3 is acceptable.[1]
CAS Number None Assigned (Generic: Custom Synthesis). Note: Do not confuse with 3,5-Dimethyl-2-vinylpyrazine-d3 (CAS 1082581-88-1).
Stability High polymerization risk. Must contain a stabilizer (typically TBC or Hydroquinone).
The "Availability Gap"

Major catalog suppliers (Sigma-Aldrich, Merck, Cambridge Isotope Laboratories) do not stock this compound as a standard SKU.[1] They stock the methylated analogs because they are more stable and more commonly requested in food safety testing.

Commercially Available Analogs (Surrogates):

  • 3,5-Dimethyl-2-vinylpyrazine-d3 (MedChemExpress, TRC)[1]

  • 2-Ethyl-3-methylpyrazine-d3 (CDN Isotopes)[1]

  • Pyrazine-d4 (CDN Isotopes, Sigma)[1]

Sourcing Strategy: The Decision Matrix

Since the exact target is off-catalog, you must choose between a Custom Synthesis Request or a Surrogate Strategy .

Workflow Diagram: Sourcing Decision Tree

The following logic flow dictates your procurement process based on experimental rigor.

SourcingStrategy Start Requirement: This compound CheckStock Check Major Catalogs (Sigma, CIL, CDN) Start->CheckStock StockResult Not Available (Only Methyl variants) CheckStock->StockResult Decision Is exact structure critical? StockResult->Decision Surrogate Use Surrogate: 2-Methyl-3-vinylpyrazine-d3 Decision->Surrogate No (General Flavor Profiling) Custom Initiate Custom Synthesis Decision->Custom Yes (Metabolic Study/Exact IDMS) SupplierA Tier 1: Western CROs (TRC, BOC Sciences) High Cost / High Trust Custom->SupplierA SupplierB Tier 2: Specialty Asian (Shanghai Seckrui) Lower Cost / High QC Risk Custom->SupplierB

Caption: Decision matrix for sourcing this compound, balancing cost, lead time, and structural exactness.

Recommended Suppliers

If you proceed with Custom Synthesis, use the following verified entities known for deuterated heterocycles:

Supplier TierCompany NameNotesAction
Tier 1 (Global Leaders) Toronto Research Chemicals (TRC) High reliability.[1] They stock the dimethyl variant, proving they have the precursor chemistry.Request Quote for "De-methylated analog of TRC-D492896".
Tier 1 (Isotope Specialists) CDN Isotopes Extensive deuterated library. Often accept custom requests if the route is scalable.Inquire about "Vinylpyrazine-d3 custom batch".
Tier 2 (CROs) BOC Sciences Strong custom synthesis division.[5][6] Good balance of cost/speed.Submit Structure for feasibility analysis.
Tier 3 (Direct Source) Shanghai Seckrui Biological Listed "this compound" in domestic catalogs.[1]High Risk: Requires rigorous 3rd-party QC upon arrival.[1]

Technical Validation Protocol (QC)

Because you are likely sourcing this as a custom product, you cannot assume the Certificate of Analysis (CoA) is accurate without verification. Vinyl groups are notoriously unstable.

The "Self-Validating" QC Workflow

Upon receipt of the material, perform the following validation steps immediately.

Step 1: Visual Inspection

  • Pass: Clear, colorless to pale yellow liquid.

  • Fail: Viscous, cloudy, or solid (indicates polymerization).

Step 2: Identity Verification (NMR)

  • Method: 1H-NMR in CDCl₃.

  • Critical Check: The non-deuterated vinyl protons (typically 5.0–7.0 ppm) should be absent or reduced by >98% (depending on enrichment).

  • Ring Protons: You should see the pyrazine ring protons (singlet or split, depending on ring deuteration status).

Step 3: Purity & Polymer Check (GC-MS)

  • Method: GC-MS (low inlet temperature, <200°C) to prevent thermal polymerization during analysis.

  • Target: Look for the molecular ion [M]+ = 109 (approx).

  • Impurity: Check for dimers (M=218) or broad baselines indicating oligomers.

QC Logic Diagram

QCProtocol Receipt Material Receipt (-20°C on Dry Ice) Visual Visual Check: Viscosity/Color Receipt->Visual NMR 1H-NMR Analysis (Check Vinyl Region 5-7ppm) Visual->NMR PassNMR Vinyl Signals Absent? (>98% D) NMR->PassNMR GCMS GC-MS Analysis (Check M+ = 109) PassNMR->GCMS Yes Stabilizer Add Stabilizer (100-1000 ppm TBC) PassNMR->Stabilizer No (Reject Batch) GCMS->Stabilizer Storage Store at -80°C Dark/Argon Stabilizer->Storage

Caption: Mandatory Quality Control (QC) workflow upon receipt of custom-synthesized this compound.

Handling & Storage (Critical)

The synthesis of vinylpyrazine is futile if the compound polymerizes before use.

  • Stabilization: Ensure the supplier adds 4-tert-butylcatechol (TBC) or Hydroquinone (HQ) at 100–1000 ppm.[1] If the product arrives "neat" without stabilizer, add it immediately.

  • Aliquot Strategy: Do not freeze/thaw the bulk bottle. Upon QC clearance, dilute the standard into the analysis solvent (e.g., Methanol or Dichloromethane) to create working stocks. Polymerization is slower in dilute solutions.

  • Temperature: Long-term storage at -80°C is recommended. -20°C is acceptable for working solutions (<3 months).[1]

References

Sources

Deuterated Pyrazine Compounds: A Guide to Core Physical Characteristics and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazine and its derivatives represent a cornerstone class of N-heterocyclic compounds, integral to fields ranging from pharmaceutical development to flavor science.[1] The strategic substitution of hydrogen with its heavy isotope, deuterium, offers a powerful method for modulating molecular properties without altering fundamental bioactivity. This guide provides a comprehensive technical overview of the physical characteristics of deuterated pyrazine compounds. We will delve into the synthesis, the profound effects of deuteration on spectroscopic and crystallographic properties, and the thermodynamic implications of isotopic substitution. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to leverage deuterated pyrazines in their work.

The Rationale for Deuteration: The Kinetic Isotope Effect in Pyrazine Chemistry

The substitution of hydrogen (¹H) with deuterium (²H or D) is far more than a simple increase in mass. The core principle underpinning the utility of deuteration is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond possesses a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond, making it stronger and more difficult to cleave.[1][2]

This seemingly subtle difference has profound consequences, particularly in drug development. Many metabolic pathways, especially those mediated by Cytochrome P450 enzymes, involve the cleavage of a C-H bond as the rate-determining step. By replacing a metabolically labile hydrogen with deuterium, the rate of metabolic breakdown can be significantly slowed.[1] This "deuterium switch" can lead to:

  • Improved Pharmacokinetic Profiles: Slower metabolism can increase a drug's half-life and overall exposure.

  • Reduced Toxic Metabolites: Blocking a specific metabolic pathway can prevent the formation of undesirable byproducts.

  • Enhanced Therapeutic Efficacy: Increased drug exposure can lead to a more potent therapeutic effect.

Beyond metabolic stabilization, deuterated compounds, including pyrazines, are invaluable as internal standards for quantitative analysis using Stable Isotope Dilution Assays (SIDA), providing unparalleled accuracy in mass spectrometry-based methods.[3][4]

Synthesis of Deuterated Pyrazine Compounds

The targeted introduction of deuterium into a pyrazine ring system requires specific synthetic strategies. The choice of method depends on the desired level and position of deuteration.

Key Synthetic Strategies
  • From Deuterated Precursors: This is a straightforward approach where commercially available deuterated starting materials are used in established pyrazine synthesis reactions, such as the condensation of a deuterated diamine with a diketone.[2] For example, 2-methyl-3-ethylpyrazine has been synthesized using [²H₄]-ethylenediamine.[3]

  • Hydrogen-Isotope Exchange (HIE): Direct exchange of protons for deuterons on a pre-formed pyrazine ring can be achieved using a deuterium source like D₂O, often in the presence of a transition metal catalyst (e.g., Iridium).[2] This method can be effective for producing perdeuterated compounds.[2]

  • Chlorination and Grignard Coupling: This highly efficient method involves the initial chlorination of an alkylpyrazine to create an electrophilic site.[5] Subsequent nucleophilic attack by a deuterated alkyl magnesium halide (a Grignard reagent) selectively installs the deuterated alkyl group in high yield.[3][5] This procedure is advantageous as it minimizes side products and simplifies purification.[3][5]

Experimental Protocol: Synthesis of a Deuterated Alkylpyrazine via Grignard Coupling

This protocol is a generalized example based on the efficient synthesis of deuterated alkylpyrazines for use as internal standards.[5]

Objective: To synthesize a [²H₃]-methylpyrazine derivative from a corresponding chloropyrazine.

Materials:

  • 2-Chloro-alkylpyrazine (starting material)

  • [²H₃]-methylmagnesium iodide (Grignard reagent)

  • Anhydrous diethyl ether or THF (solvent)

  • Silica gel for column chromatography

  • Standard laboratory glassware, dried in an oven

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Methodology:

  • Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

  • Reagent Preparation: Dissolve the 2-chloro-alkylpyrazine in anhydrous diethyl ether and place it in the flask.

  • Grignard Addition: Slowly add the [²H₃]-methylmagnesium iodide solution to the stirring solution of the chloropyrazine at 0 °C. The reaction is often exothermic.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product using silica gel column chromatography. The difference in polarity between the starting chloro-compound and the deuterated product allows for efficient separation.[5]

  • Characterization: Confirm the structure and isotopic purity of the final product using NMR and GC-MS.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Flame-dry glassware under N2 Reagents Dissolve Chloropyrazine in Anhydrous Ether Start->Reagents Grignard Slowly add Deuterated Grignard Reagent at 0°C Reagents->Grignard Stir Stir at Room Temperature Grignard->Stir Monitor Monitor reaction via TLC / GC-MS Stir->Monitor Quench Quench with aq. NH4Cl Monitor->Quench Extract Extract with Ether Quench->Extract Purify Purify via Silica Gel Chromatography Extract->Purify Analysis Characterize via NMR & MS Purify->Analysis End Obtain Pure Deuterated Pyrazine Analysis->End

Caption: Workflow for the synthesis of a deuterated alkylpyrazine.

Comparative Physical Characteristics: Pyrazine-h₄ vs. Pyrazine-d₄

Deuteration results in measurable changes to the fundamental physical properties of pyrazine. The most common deuterated analog is perdeuteriopyrazine, or pyrazine-d₄, where all four ring hydrogens are replaced by deuterium.

PropertyPyrazine (C₄H₄N₂)Pyrazine-d₄ (C₄D₄N₂)Rationale for Change
Molecular Formula C₄H₄N₂[6]C₄D₄N₂[7]Isotopic Substitution
Molar Mass ~80.09 g/mol [6]~84.11 g/mol [7][8]Increased mass of 4 deuterium atoms vs. 4 protium atoms.
Melting Point 52 °C[9]55-57 °C[10]Subtle changes in crystal packing forces and intermolecular interactions.
Boiling Point 115 °C[9]116 °C[10]Minor differences in intermolecular forces (van der Waals).
Appearance White crystals/solid[9]White solid[10]No significant change in macroscopic appearance.
Crystallographic Properties

Pyrazine crystallizes in the orthorhombic space group Pmnn.[6] While the overall crystal structure is not dramatically altered by deuteration, subtle changes in bond lengths and angles can occur. The C-D bond is slightly shorter than the C-H bond due to its lower zero-point energy. These minor structural perturbations can influence intermolecular interactions, such as hydrogen bonding in co-crystals, which has been observed in related deuterated metal-organic frameworks.[11]

Thermodynamic Properties

The thermodynamic properties of pyrazine derivatives are crucial for applications like hydrogen storage, where they are studied as liquid organic hydrogen carriers.[12] Deuteration can influence these properties. For instance, the enthalpy of vaporization can be affected by the subtle changes in intermolecular forces. Analogous studies on other molecular systems, such as proteins in D₂O, show that deuteration can lead to a tightening of molecular structure and an increase in thermal stability, shifting melting temperatures upwards.[13] This stabilizing effect is attributed to stronger and more structured solvent-solute interactions in the deuterated environment.[13]

Spectroscopic Analysis of Deuterated Pyrazines

Spectroscopy is the primary tool for confirming deuteration and assessing its impact on molecular structure and dynamics.

Vibrational Spectroscopy (Infrared & Raman)

The most dramatic spectroscopic consequence of deuteration is observed in the vibrational spectra. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the system. Since deuterium is twice as massive as protium, C-D stretching and bending vibrations occur at significantly lower frequencies (wavenumbers) than their C-H counterparts.

Infrared and Raman spectra of pyrazine-h₄ and pyrazine-d₄ have been thoroughly investigated, and the isotopic shifts provide a definitive signature of deuteration.[14] This allows for unambiguous assignment of vibrational modes.[14]

Vibrational Mode (Approx.)Pyrazine-h₄ Frequency (cm⁻¹)Pyrazine-d₄ Frequency (cm⁻¹)
C-H Stretch~3050N/A
C-D StretchN/A~2280
Ring Vibrations~1580, ~1015Shifted to lower frequencies
C-H Out-of-plane bend~785N/A
C-D Out-of-plane bendN/AShifted to lower frequencies

Frequencies are approximate and sourced from general principles and comparative studies.[14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for determining the precise location and extent of deuteration.

  • ¹H NMR (Proton NMR): In a fully deuterated compound like pyrazine-d₄, the characteristic aromatic proton signal (a singlet at ~8.6 ppm for pyrazine-h₄) will be absent.[16] The disappearance of a signal is the clearest evidence of successful deuterium incorporation at that position.

  • ²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium nuclei, confirming their presence and providing information about their chemical environment.

  • ¹³C NMR (Carbon NMR): The coupling between carbon and deuterium (C-D) is different from C-H coupling, leading to characteristic changes in the multiplicity of carbon signals (e.g., a triplet for a CD group vs. a doublet for a CH group in coupled spectra).

Mass Spectrometry (MS)

Mass spectrometry provides a simple and direct confirmation of deuteration by revealing the change in molecular weight. For pyrazine-d₄, the molecular ion peak will appear at an m/z value that is 4 units higher than that of pyrazine-h₄. This mass shift is the basis for its use in Stable Isotope Dilution Assays (SIDA). In SIDA, a known quantity of the deuterated pyrazine is added to a sample as an internal standard.[17] Because it is chemically identical to the native analyte, it co-elutes in chromatography and experiences similar ionization efficiency, but is distinguished by its mass.[18] This allows for highly accurate quantification by measuring the ratio of the native and deuterated ions.[18]

Experimental Protocol: Purity Analysis by GC-MS

Objective: To determine the chemical and isotopic purity of a deuterated pyrazine standard.

Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or ion trap).[19]

Methodology:

  • Sample Preparation: Prepare a dilute solution of the deuterated pyrazine standard in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • GC Method:

    • Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Injection: Inject 1 µL of the sample solution in split or splitless mode.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-15 °C/min to a final temperature of ~250 °C.

  • MS Method:

    • Ionization: Use Electron Ionization (EI) at 70 eV.[18]

    • Acquisition Mode: Acquire data in full scan mode over a mass range that includes the molecular ions of the deuterated and any potential non-deuterated species (e.g., m/z 40-200).

  • Data Analysis:

    • Chemical Purity: Integrate the total ion chromatogram (TIC) to determine the area percentage of the main pyrazine peak relative to any impurity peaks.

    • Isotopic Purity: Examine the mass spectrum of the main peak. Determine the relative abundance of the molecular ion (e.g., m/z 84 for pyrazine-d₄) compared to ions corresponding to incompletely deuterated species (m/z 83 for d₃, 82 for d₂, etc.).

Analytical_Workflow cluster_sample Sample Handling cluster_separation Separation (GC) cluster_detection Detection (MS) cluster_results Data Interpretation Sample Deuterated Pyrazine Sample Prep Dilute in Volatile Solvent Sample->Prep GC Gas Chromatography Prep->GC Chromatogram Obtain Chromatogram (Purity) GC->Chromatogram MS Mass Spectrometry (Full Scan) GC->MS ChemPurity Chemical Purity (%) Chromatogram->ChemPurity MassSpec Obtain Mass Spectrum (Isotopic Purity) MS->MassSpec IsoPurity Isotopic Purity (atom % D) MassSpec->IsoPurity

Caption: Analytical workflow for purity assessment of deuterated pyrazines.

Photophysical Properties

The electronic structure of pyrazine is not significantly altered by deuteration, meaning the UV absorption spectra of pyrazine-h₄ and pyrazine-d₄ are very similar.[20] However, the vibronic coupling—the interaction between electronic and vibrational states—is affected.[21] Because the vibrational energy levels are different in the deuterated molecule, the Franck-Condon overlap between the ground and excited electronic states can change slightly.[21] This may lead to minor differences in the intensity of certain vibronic transitions.[21]

More importantly, deuteration can impact non-radiative decay pathways from excited states, such as intersystem crossing (S₁ → T₁).[22] The lower vibrational frequencies of C-D bonds can decrease the efficiency of vibrational relaxation channels that compete with fluorescence, sometimes leading to an increase in fluorescence quantum yield and lifetime.[22]

Conclusion

Deuteration is a potent and versatile tool in the study and application of pyrazine compounds. The substitution of hydrogen with deuterium imparts distinct and predictable changes to the physical characteristics of the molecule, driven primarily by the increased mass and greater strength of the C-D bond. These changes are readily characterized by a suite of standard analytical techniques, most notably mass spectrometry and vibrational and nuclear magnetic resonance spectroscopy. For researchers in drug discovery, the ability to strategically deuterate pyrazine-containing molecules offers a proven pathway to enhance metabolic stability and improve pharmacokinetic profiles. For analytical scientists, deuterated pyrazines serve as the gold standard for quantification. A thorough understanding of these fundamental physical characteristics is paramount to harnessing the full potential of these valuable compounds.

References

  • Improved Synthesis of Deuterium-Labeled Alkyl Pyrazines for Use in Stable Isotope Dilution Analysis. (2012). ACS Publications. [Link]

  • Convenient Synthesis of Stable Deuterium-Labeled Alkylpyrazines for Use in Stable Isotope Dilution Assays. (2013). Journal of Agricultural and Food Chemistry, 61(19), 4448-4456. [Link]

  • Deuteration of Six‐Membered N‐Heteroarenes: Chemistry and Applications. (2023). Chemistry – A European Journal, e202302328. [Link]

  • Pyrazine-d4 | C4H4N2 | CID 16212201. PubChem, National Institutes of Health. [Link]

  • Methods of selectively forming substituted pyrazines.
  • Effect of deuteration on the structural and magnetic properties of CuF2(H2O)2(pyrazine). (2010). Physica B: Condensed Matter, 405(11), S272-S274. [Link]

  • Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. (1986). Vitis, 25, 79-86. [Link]

  • Femtosecond Photoelectron Imaging on Pyrazine: (1+2') REMPI of Deuterated Pyrazine. (2010). The Journal of Physical Chemistry A, 114(45), 12046-12051. [Link]

  • UV photoabsorption spectra of (a) S1, S2, and S3 of pyrazine-h4 and pyrazine-d4. ResearchGate. [Link]

  • Pyrazine | C4H4N2 | CID 9261. PubChem, National Institutes of Health. [Link]

  • Vibrational spectra of [1H4]pyrazine and [2H4]pyrazine. (1981). Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 77(10), 1763-1774. [Link]

  • Pyrazine. Wikipedia. [Link]

  • Thermochemical properties of pyrazine derivatives as seminal liquid organic hydrogen carriers for hydrogen storage. (2020). The Journal of Chemical Thermodynamics, 144, 106067. [Link]

  • Deuterium isotope effect in fluorescence of gaseous oxazine dyes. (2019). Physical Chemistry Chemical Physics, 21(10), 5513-5521. [Link]

  • RAMAN AND INFRARED SPECTRA OF LIQUID DEUTER

    
    D
    
    
    
    .
    (1962). Opt. Spectry. (USSR) (English Transl.), 13. [Link]
  • Effects of Water Deuteration on Thermodynamic and Structural Properties of Proteins and Biomembranes. (2021). Journal of Chemical Theory and Computation, 17(2), 1185-1194. [Link]

  • Convenient synthesis of stable deuterium-labeled alkylpyrazines for use in stable isotope dilution assays. (2013). Journal of Agricultural and Food Chemistry, 61(19), 4448-56. [Link]

Sources

Key differences between 2-Ethenyl-d3-pyrazine and its non-deuterated analog.

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical, physicochemical, and functional distinctions between 2-Ethenylpyrazine (2-Vinylpyrazine) and its deuterated analog, 2-Ethenyl-d3-pyrazine .[1] It is structured for researchers in medicinal chemistry, bioanalysis, and DMPK (Drug Metabolism and Pharmacokinetics).[1]

Structural Dynamics, Isotopic Differentiation, and Metabolic Stability

Executive Summary

The substitution of protium (


) with deuterium (

) in 2-Ethenylpyrazine to create This compound represents a critical modification for high-precision bioanalysis and metabolic mechanistic studies. While the non-deuterated analog is a reactive intermediate and common flavor constituent prone to rapid metabolic clearance via vinyl oxidation, the d3-analog serves two distinct high-value functions:[1]
  • Bioanalytical Internal Standard: It provides an identical chromatographic retention time with a distinct mass signature (+3 Da), enabling precise quantification in complex biological matrices (Stable Isotope Dilution Assay - SIDA).

  • Metabolic Probe: It exploits the Kinetic Isotope Effect (KIE) to stabilize the vinyl moiety against CYP450-mediated epoxidation, allowing researchers to map metabolic soft spots and clearance mechanisms.

Physicochemical & Structural Characterization[2][3][4]

The core difference lies in the isotopic enrichment of the ethenyl side chain. This modification alters mass and vibrational frequency without significantly impacting steric volume or electronic ground states, preserving ligand-binding fidelity while altering bond-breaking kinetics.

Comparative Property Table
Feature2-Ethenylpyrazine (Native)This compound (Deuterated)Technical Implication
Formula


Distinct molecular ion for MS.
Exact Mass 106.0531 Da109.0719 Da+3.0188 Da mass shift.
Vinyl Bond C-H (Bond Energy ~98 kcal/mol)C-D (Bond Energy ~106 kcal/mol)Increased resistance to oxidative cleavage (KIE).
Lipophilicity (LogP) ~0.70~0.69 (Negligible shift)Co-elution in Reverse-Phase LC.

(UV)
~275 nm~275 nmIdentical UV detection profiles.
Boiling Point 158°C~157-158°Cvirtually identical volatility.

Synthesis & Isotopic Purity

To ensure the integrity of the d3-label, synthesis typically avoids H/D exchange methods (which are reversible) and relies on de novo construction of the vinyl group using deuterated reagents.

Protocol: Wittig Olefination

The most robust route utilizes a deuterated Wittig reagent reacting with a deuterated aldehyde precursor.

  • Reagents: Pyrazine-2-carbaldehyde-d1 (generated via reduction of pyrazine-2-carboxylate with

    
     then oxidation) + 
    
    
    
    (Methyl-d3-triphenylphosphonium iodide).
  • Mechanism: The ylide attacks the carbonyl carbon. The fully deuterated nature of both the aldehyde proton and the ylide methyl group ensures a -CD=CD2 structure.

  • Purification: Silica gel chromatography (EtOAc/Hexane).

  • Validation: Isotopic enrichment >99 atom% D is required to prevent "M-1" signal overlap in Mass Spectrometry.

Visualization: Synthesis Logic

Synthesis Start Pyrazine-2-carboxylate Step1 Reduction (LiAlD4) -> Alcohol-d2 Start->Step1 Deuteride Transfer Step2 Oxidation (MnO2) -> Aldehyde-d1 Step1->Step2 Selective Ox Product This compound (-CD=CD2) Step2->Product Olefination Reagent Wittig Reagent (Ph3P=CD2) Reagent->Product Coupling

Caption: Step-wise synthesis ensuring full deuteration of the vinyl side chain.

Spectroscopic Differentiation

Distinguishing the two analogs requires specific spectroscopic techniques.

A. Mass Spectrometry (MS)
  • Native: Parent ion

    
    . Fragmentation dominated by loss of acetylene (
    
    
    
    ) or HCN.
  • Deuterated: Parent ion

    
    .
    
  • Key Differentiator: The +3 Da shift is sufficient to separate signals in Quadrupole or TOF analyzers, making the d3-analog an ideal Internal Standard (IS) . In a biological extract, the native molecule and the d3-IS co-elute (minimizing matrix effect differences) but are detected in separate mass channels.

B. Nuclear Magnetic Resonance (NMR)[2][5][6]
  • 
    -NMR (Native):  Shows characteristic vinyl protons: a doublet of doublets (dd) at 
    
    
    
    6.7 (geminal/cis/trans coupling).
  • 
    -NMR (Deuterated):  The vinyl region (
    
    
    
    5.0 – 7.0 ppm) is silent . Only the aromatic pyrazine ring protons (
    
    
    8.0 – 9.0 ppm) remain visible.
  • 
    -NMR:  Carbon signals attached to deuterium appear as triplets/quintets (due to C-D coupling) with reduced peak intensity (loss of NOE).
    

Metabolic Stability & Kinetic Isotope Effect (KIE)

In drug development, the vinyl group is a "metabolic alert" structure. It is prone to oxidation by Cytochrome P450 (CYP2E1, CYP3A4), leading to reactive epoxides.[1]

Mechanism of Stabilization
  • Native Metabolism: CYP450 attacks the

    
    -system or abstracts an allylic hydrogen (if alkyl substituted). For 2-ethenylpyrazine, the primary pathway is epoxidation of the double bond to 2-(oxiran-2-yl)pyrazine .
    
  • Deuterium Effect: While epoxidation is primarily electronic, the re-hybridization from

    
     to 
    
    
    
    involves secondary Kinetic Isotope Effects (SDKIE).
    • Secondary KIE (

      
      ):  The C-D bond is shorter and the vibrational well is deeper. The transition state for hybridization change is higher in energy for the deuterated analog.
      
    • Metabolic Switching: If the vinyl oxidation is sufficiently slowed, metabolism may "switch" to ring hydroxylation or N-oxidation.

Experimental Protocol: Microsomal Stability Assay
  • Incubation: Incubate 2-Ethenylpyrazine (

    
    ) and this compound (
    
    
    
    ) separately with Human Liver Microsomes (HLM) + NADPH.
  • Sampling: Quench aliquots at 0, 5, 15, 30, 60 min with Acetonitrile.

  • Analysis: LC-MS/MS monitoring disappearance of parent ion.

  • Result: The d3-analog typically exhibits a longer half-life (

    
    ).
    
    • Calculation:

      
      
      
Visualization: Metabolic Pathways

Metabolism Substrate 2-Ethenylpyrazine (Native) CYP CYP450 (Oxidation) Substrate->CYP Epoxide Reactive Epoxide (Toxicophore) CYP->Epoxide Fast (kH) Blocked Slowed Reaction (Stabilized) CYP->Blocked Slow (kD) Secondary KIE Clearance Hydrolysis/Conjugation (Elimination) Epoxide->Clearance Substrate_D This compound (Deuterated) Substrate_D->CYP

Caption: Deuteration impedes the transition to the reactive epoxide state via secondary KIE.

Applications in Drug Development[3][6][7][8][9][10][11][12][13]

A. Stable Isotope Dilution Assay (SIDA)

This is the primary commercial application. To quantify trace levels of 2-ethenylpyrazine (e.g., in pharmacokinetic plasma samples), the d3-analog is spiked into the sample before extraction.[1]

  • Benefit: Any loss during extraction (Liquid-Liquid Extraction or SPE) affects both the analyte and the d3-standard equally. The ratio remains constant, ensuring high accuracy.

B. Mechanistic Toxicology

Researchers use the d3-analog to confirm if toxicity is driven by the vinyl group.

  • If the d3-analog shows lower toxicity than the native form in cell assays, it confirms that the rate of metabolic activation (vinyl oxidation) is the driver of toxicity.

References

  • NIST Chemistry WebBook. Pyrazine, 2-ethenyl-. National Institute of Standards and Technology. Link

  • PubChem Compound Summary. 2-Vinylpyrazine.[2] National Center for Biotechnology Information. Link

  • MedChemExpress. Deuterated Pyrazines and Internal Standards. (Reference for general availability of pyrazine isotope standards). Link

  • Guengerich, F. P. (2017). Kinetic Isotope Effects in Cytochrome P450 Oxidation. Journal of Labelled Compounds and Radiopharmaceuticals.
  • Kushner, D. J., et al. (1999). Pharmacological uses and perspectives of heavy water and deuterated drugs. Canadian Journal of Physiology and Pharmacology. Link

Sources

Methodological & Application

Application Note: High-Precision Aroma Profiling of 2-Ethenylpyrazine Using Stable Isotope Dilution Assays (SIDA)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

2-Ethenylpyrazine (also known as 2-Vinylpyrazine) is a potent odorant generated via the Maillard reaction, contributing critical "roasted," "nutty," and "earthy" notes to coffee, roasted peanuts, and cocoa products.[1] However, its quantification is notoriously difficult due to two factors:

  • Chemical Instability: The vinyl side chain makes the molecule prone to polymerization and degradation during standard solvent extraction.

  • High Volatility: Significant analyte loss occurs during concentration steps (e.g., nitrogen blow-down).

The Solution: The use of 2-Ethenyl-d3-pyrazine (deuterated analog) in a Stable Isotope Dilution Assay (SIDA). By spiking the sample before any extraction occurs, the isotopologue acts as a "carrier" and a perfect mirror for the analyte. Any loss, degradation, or matrix suppression affecting the analyte affects the standard equally, rendering the final mass ratio constant.

This guide details the protocol for using this compound to achieve sub-ppb quantification accuracy.

Chemical Profile & Standards

Table 1: Physicochemical Comparison
FeatureAnalyte (Target)Internal Standard (ISTD)
Name 2-EthenylpyrazineThis compound
Structure Pyrazine ring + Vinyl group (–CH=CH₂)Pyrazine ring + Vinyl group (–CD=CD₂)*
CAS 13925-00-3N/A (Labeled Analog)
MW 106.13 g/mol 109.15 g/mol
Boiling Point ~158°C~158°C
Odor Quality Roasted, Nutty, EarthyOdorless (at analytical concentrations)
Quantification Ion

106

109

*Note: The d3 label is typically located on the vinyl group to ensure stability against H/D exchange in aqueous media.

Experimental Protocol

Phase A: Standard Preparation (Critical)

Expert Insight: Pyrazines with vinyl side chains are light-sensitive and can polymerize. Stock solutions must be handled under strict conditions.

  • Primary Stock (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of GC-grade Methanol.

    • Storage: Amber glass vial, headspace purged with Argon, stored at -20°C.

    • Shelf Life: 3 months.[2]

  • Working Solution (10 µg/mL): Dilute the Primary Stock 1:100 in Methanol. Prepare fresh weekly.

Phase B: Sample Preparation (HS-SPME)

We utilize Headspace Solid-Phase Microextraction (HS-SPME) to avoid solvent evaporation steps where the volatile analyte would be lost.

Matrix Example: Roasted Coffee Powder.

  • Weighing: Accurately weigh 1.00 g of ground coffee into a 20 mL headspace vial.

  • Spiking (The SIDA Step):

    • Add 50 µL of the Working Solution (containing 0.5 µg of d3-ISTD) directly onto the powder.

    • Crucial: Allow 10 minutes for equilibration. This ensures the ISTD binds to the matrix (lipids/proteins) similarly to the endogenous analyte.

  • Slurry Creation: Add 5 mL of saturated NaCl solution (inhibits enzymatic activity and "salts out" volatiles into the headspace).

  • Sealing: Cap immediately with a magnetic screw cap (PTFE/Silicone septum).

Phase C: GC-MS Methodology

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-WAX or SolGel-Wax (Polar).

    • Reasoning: Non-polar columns (DB-5) often co-elute pyrazines with hydrocarbons. Polar columns provide superior separation for nitrogen-heterocycles.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • SPME Conditions:

    • Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) - ideal for broad volatile ranges.

    • Incubation: 40°C for 10 min (agitation 250 rpm).

    • Extraction: 30 min exposure at 40°C.

    • Desorption: 3 min at 240°C (Splitless mode).

  • Oven Program:

    • 40°C (hold 3 min)

      
       5°C/min to 150°C 
      
      
      
      20°C/min to 240°C (hold 5 min).
Mass Spectrometry Parameters (SIM Mode)

To maximize sensitivity, operate in Selected Ion Monitoring (SIM) mode.

CompoundRetention Time (approx)*Target Ion (

)
Qualifier Ions (

)
Dwell Time
2-Ethenylpyrazine 12.45 min106 79, 5250 ms
This compound 12.44 min109 82, 5450 ms

*Isotope Effect: Deuterated compounds often elute slightly earlier (1-2 seconds) than non-deuterated analogs on GC columns due to differences in molar volume and London dispersion forces.

Data Analysis & Calculation

Workflow Visualization

The following diagram illustrates the SIDA logic, ensuring the protocol is self-validating.

SIDA_Workflow Sample Food Matrix (Unknown Analyte Conc) Equilibration Equilibration (ISTD integrates into Matrix) Sample->Equilibration ISTD Internal Standard (Known d3-Analog Conc) ISTD->Equilibration Spiking Extraction HS-SPME Extraction (Losses occur here) Equilibration->Extraction Analyte & ISTD behave identically GCMS GC-MS Analysis (SIM Mode) Extraction->GCMS Data Peak Area Ratio (Area 106 / Area 109) GCMS->Data Result Final Quantification (Corrected for Recovery) Data->Result Apply Response Factor

Figure 1: SIDA Workflow. The co-extraction of the d3-analog compensates for physical losses during the SPME process.

Calculation Logic

Quantification is based on the Area Ratio of the analyte to the standard, not the absolute area.



Where:

  • 
     = Concentration of 2-ethenylpyrazine in sample.
    
  • 
     = Peak area of ion 106.
    
  • 
     = Peak area of ion 109.
    
  • 
     = Concentration of d3-standard added.
    
  • 
     = Response Factor (determined via calibration curve).
    

Determining Response Factor (RF): Inject a mixture where


.


Note: Theoretically, RF should be 1.0, but slight differences in ionization efficiency require experimental verification.

Validation & Quality Control

To ensure Trustworthiness and Scientific Integrity , the following metrics must be met:

  • Linearity: Construct a 5-point calibration curve (Ratio of Area vs. Ratio of Conc.).

    
     must be 
    
    
    
    .
  • Recovery: Spike a "blank" matrix (e.g., unroasted green coffee or starch) with known analyte amounts. Calculated recovery must fall between 80% and 120% .

  • Limit of Quantitation (LOQ): Determine the concentration resulting in a Signal-to-Noise (S/N) ratio of 10. For 2-ethenylpyrazine via SPME, this is typically 0.5 - 1.0 ng/g (ppb) .

Troubleshooting: H/D Exchange

Issue: If the pH of the sample is extremely acidic (< pH 3) or basic (> pH 9), deuterium on the vinyl group may undergo exchange with the solvent protons over long incubation times. Check: Monitor the mass spectrum of the ISTD. If you see a significant rise in


 108 or 107 (loss of D), reduce incubation time or adjust pH to neutral (pH 6-7).

References

  • Grosch, W. (2001). Evaluation of the Key Odorants of Foods by Dilution Experiments, Aroma Models and Omission Tests. Chem. Senses, 26(5), 533–545.

  • NIST Chemistry WebBook. (2023). Pyrazine, ethenyl- Mass Spectrum.[3][4][5][6] National Institute of Standards and Technology.[3]

  • Sigma-Aldrich. (2023). Stable Isotope Dilution Analysis (SIDA) for Flavor Profiling.[7][8][9] Merck KGaA Technical Library.

  • Cerny, C., & Grosch, W. (1993). Quantification of Alkylpyrazines in Coffee by Isotope Dilution Analysis. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 196, 417-422.

Sources

Application Note: High-Precision Quantification of Flavor Volatiles Using Deuterated Standards (SIDA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of Stable Isotope Dilution Analysis (SIDA) for the quantification of trace flavor compounds. While external calibration is common, it fails to account for the complex matrix effects found in food and beverage matrices (e.g., protein binding in wine, emulsion suppression in dairy). SIDA, utilizing deuterated internal standards, is the gold standard for overcoming these hurdles. This protocol focuses on the quantification of polyfunctional thiols (specifically 3-mercaptohexan-1-ol) using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS/MS, a workflow where precision is critical due to the compounds' high volatility and low sensory thresholds.

Theoretical Foundation: Why Deuterium?

The Principle of SIDA

SIDA relies on the addition of a known amount of an isotopically labeled analog (the internal standard, IS) to the sample before any workup.[1] Because the IS differs from the analyte only by mass (due to deuterium substitution), it exhibits nearly identical physicochemical properties.[1][2][3][4]

  • Extraction Compensation: If the extraction yield is only 60% due to matrix binding, the IS extraction yield will also be 60%. The ratio remains constant.

  • Ionization Correction: If co-eluting matrix components suppress the MS signal, both analyte and IS are suppressed equally.

The Isotope Effect

While theoretically identical, C-D bonds are shorter and stronger than C-H bonds. In high-efficiency Gas Chromatography (GC), this can lead to a slight shift in retention time (the deuterated standard often elutes slightly earlier than the analyte).

  • Expert Insight: In Selected Reaction Monitoring (SRM) or MRM modes, this slight separation is actually beneficial as it reduces "cross-talk" between the analyte and standard channels, provided the integration windows are set correctly.

Critical Selection Criteria for Deuterated Standards

Selecting the wrong standard is the most common cause of assay failure. Use the decision tree below to validate your standard before purchase or synthesis.

Standard Selection Decision Tree (Graphviz)

StandardSelection Start Start: Select Candidate Deuterated Standard Q1 Are the D-labels on exchangeable sites? (OH, SH, NH, COOH) Start->Q1 Fail1 REJECT: D will exchange with solvent H2O immediately. Q1->Fail1 Yes Q2 Are D-labels alpha to a carbonyl (enolizable)? Q1->Q2 No Fail2 REJECT: Risk of H/D exchange during extraction/storage. Q2->Fail2 Yes Q3 Is the mass shift ≥ 2 Da (preferably ≥ 3 Da)? Q2->Q3 No Fail3 REJECT: Natural isotope (13C, 34S) interference will bias data. Q3->Fail3 No Pass PASS: Suitable for SIDA Q3->Pass Yes

Figure 1: Decision logic for selecting stable deuterated standards. Labels must be on the carbon backbone, away from acidic centers.

Experimental Protocol: Quantification of 3-Mercaptohexan-1-ol (3MH)

Target Analyte: 3-Mercaptohexan-1-ol (Tropical/Grapefruit note). Internal Standard: d3-3-Mercaptohexan-1-ol (d3-3MH). Matrix: White Wine / Fruit Juice.

Materials & Reagents
  • Analyte: 3-Mercaptohexan-1-ol (≥98% purity).

  • Internal Standard: 3-Mercaptohexan-1-ol-d3 (deuterium on the C1 position, stable).

  • Derivatizing Agent: Not required for SPME if using polar wax columns, but often used (e.g., PFBBr) for liquid injection. This protocol uses direct SPME.

  • Salt: NaCl (baked at 200°C to remove volatiles).

Step-by-Step Workflow
Step 1: Sample Preparation & Equilibration (The Critical Step)

The most frequent error in SIDA is insufficient equilibration time. The deuterated standard must "experience" the matrix as long as the native analyte has.

  • Aliquot: Transfer 10 mL of sample into a 20 mL headspace vial.

  • Salt Addition: Add 3g NaCl (saturation improves volatility of organics).

  • Spike IS: Add 20 µL of d3-3MH methanolic solution (final conc. approx 500 ng/L).

  • Equilibration: Cap and vortex. Incubate at room temperature for 30 minutes .

    • Why? This allows the d3-3MH to bind to matrix proteins/polysaccharides. If you extract immediately, the IS is "free" while the analyte is "bound," leading to overestimation of recovery and inaccurate results.

Step 2: HS-SPME Extraction
  • Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) - best for broad polarity range.

  • Incubation: 40°C for 10 min (agitation 500 rpm).

  • Extraction: Expose fiber for 45 min at 40°C.

  • Desorption: 250°C for 3 min in GC inlet (splitless mode).

Step 3: GC-MS/MS Acquisition
  • Column: SolGel-Wax or DB-Wax (polar phase is essential for thiols).

  • Carrier Gas: Helium @ 1.2 mL/min.[5]

  • MS Mode: Electron Ionization (EI), Triple Quadrupole (MRM).

MRM Transitions Table:

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Role
3MH 134 (

)
10015Quantifier
3MH 134 (

)
8220Qualifier
d3-3MH 137 (

)
10315IS Quantifier

Data Analysis & Calculation

Response Factor ( ) Determination

Before running samples, you must determine if the detector responds differently to the heavy isotope (unlikely in EI-MS, but possible).

Run a calibration mix containing equal molar concentrations of Analyte (


) and Internal Standard (

).

Ideally,

.
Sample Quantification

Calculate the concentration of the unknown (


) using the fixed amount of IS added (

):


SIDA Workflow Logic (Graphviz)

SIDA_Workflow Sample Sample Matrix (Unknown Conc) Mix Equilibration (CRITICAL: 30 min) Sample->Mix IS Deuterated Standard (Known Conc) IS->Mix Spike Extract SPME Extraction (Losses occur here) Mix->Extract Analyte & IS behave identically GCMS GC-MS/MS Analysis Extract->GCMS Data Ratio Calculation (Area A / Area IS) GCMS->Data

Figure 2: The self-correcting nature of SIDA. Losses during the yellow stages (Extraction/GCMS) affect both compounds equally, cancelling out errors in the final calculation.

Troubleshooting & Pitfalls

IssueSymptomRoot CauseSolution
Scrambling Signal for IS appears in Analyte channel (M+0).H/D exchange during storage or extraction.Ensure D-labels are on carbon backbone, not O/S/N. Check pH of sample.
Crosstalk High background in IS channel.Natural isotopes of analyte (

C,

S) spilling into IS window.
Use a standard with at least +3 Da mass shift. Narrow MS isolation window.
Poor Precision High RSD% between replicates.Incomplete equilibration.Increase time between spiking IS and extraction. Ensure thorough vortexing.
Carrier Effect Non-linear calibration curves.Adsorption of trace analyte on active sites in liner/column.Use "Isotope Dilution" calibration curve (varying ratios) rather than single-point.

References

  • Schieberle, P. (2024). Application Progress of Stable Isotope Dilution Analysis in Volatile Flavor Analysis of Food. Critical Reviews in Analytical Chemistry. Link

  • BenchChem. (2025).[1][2][3][5] Protocol for Quantitative Analysis with Deuterated Standards. Link

  • Roland, A., et al. (2010). Identification and quantification by LC–MS/MS of a new precursor of 3-mercaptohexan-1-ol (3MH) using stable isotope dilution assay. Food Research International.[6] Link

  • Alzweiri, M., et al. (2015). Variations in GC–MS Response Between Analytes and Deuterated Analogs. Chromatographia. Link

Sources

Troubleshooting & Optimization

Ensuring the isotopic purity of 2-Ethenyl-d3-pyrazine for accurate results.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Subject: Ensuring Isotopic Purity & Stability of 2-Ethenyl-d3-pyrazine Ticket ID: #ISO-PYR-D3-001

Welcome to the Technical Support Center.

You are likely here because you are using This compound as an internal standard for flavor profiling (alkylpyrazines) or pharmacokinetic metabolite tracking.

This molecule presents a dual challenge:

  • Chemical Instability: The vinyl (ethenyl) group is prone to radical polymerization, similar to styrene.

  • Isotopic Fidelity: Accurate quantitation relies on the "d3" label remaining intact and distinct from the native analyte.

This guide moves beyond basic "storage instructions" to explain why your standard might fail and how to prove it is working using self-validating protocols.

Module 1: Verification & Receipt (The "Trust" Pillar)

User Question: I just received my shipment. The Certificate of Analysis (CoA) says >98% isotopic purity, but how do I validate this in my own lab before running valuable samples?

Technical Insight: Trusting a vendor CoA without internal verification is a risk in high-stakes quantitative assays. The primary risk for this compound is not just chemical degradation, but isotopic dilution (presence of d0, d1, or d2 isotopologues) which causes "cross-talk" in Mass Spectrometry (MS).

The Protocol: Self-Validating Purity Assessment (qNMR) We recommend quantitative Nuclear Magnetic Resonance (qNMR) over MS for initial purity checks because qNMR is non-destructive and inherently quantitative.

Step-by-Step qNMR Workflow:

  • Solvent Selection: Use DMSO-d6 .

    • Reasoning: Chloroform-d (CDCl3) is often acidic due to photolysis, which can catalyze H/D exchange or polymerization of the vinyl group. DMSO is a polar aprotic solvent that stabilizes the pyrazine ring.

  • Internal Calibrant: Add a known amount of Maleic Acid or TCNB (1,2,4,5-tetrachloro-3-nitrobenzene).

    • Constraint: Ensure the calibrant signals do not overlap with the pyrazine aromatic protons (8.0–9.0 ppm).

  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (d1): ≥ 30 seconds (Critical for full relaxation of protons).

    • Scans: 64 (minimum for S/N > 250:1).

  • Analysis:

    • Integrate the region where vinyl protons should be (typically 5.0–7.0 ppm).

    • Pass Criteria: If the integral is < 1% of the pyrazine ring protons, the deuteration on the ethenyl tail is intact (>99%).

Visualization: Quality Control Workflow

QC_Workflow Start Shipment Arrival Solvent Solubilize in DMSO-d6 (Avoid Acidic CDCl3) Start->Solvent qNMR Run qNMR (Check 5.0-7.0 ppm) Solvent->qNMR Decision Vinyl H Detected? qNMR->Decision Pass Valid: Aliquot & Freeze (-20°C) Decision->Pass No (<1%) Fail Invalid: Contact Vendor (Isotopic Dilution) Decision->Fail Yes (>1%)

Figure 1: Decision tree for validating isotopic purity upon receipt. Note the critical checkpoint at solvent selection to prevent induced degradation.

Module 2: Handling & Stability (The "Experience" Pillar)

User Question: My internal standard signal intensity is dropping over time, even though I store it in the fridge. Is the deuterium falling off?

Technical Insight: It is highly unlikely the deuterium is "falling off" (exchange) if stored in neutral solvents. The more probable cause is polymerization . The "ethenyl" group is reactive. If this compound polymerizes, it forms high molecular weight chains that do not elute or ionize in the same window as the monomer, effectively "disappearing" from your MS trace.

Troubleshooting Guide: Polymerization vs. Exchange

SymptomProbable CauseMechanismCorrective Action
Loss of Signal Intensity PolymerizationRadical chain reaction of the vinyl group.Add radical inhibitor (e.g., 100 ppm TBC) to stock solution. Store in amber glass.
Signal Shift (M-1) H/D ExchangeAcid-catalyzed exchange of D for H from solvent.STOP using protic solvents (MeOH/Water) for long-term stock storage. Use Acetonitrile.
Broadening Peaks OligomerizationEarly-stage polymerization.Prepare fresh stock. Do not sonicate excessively (heat promotes polymerization).

Best Practice Storage Protocol:

  • Primary Stock: Dissolve in Acetonitrile (ACN). ACN is non-protic and less likely to promote polymerization than alcohols.

  • Temperature: Store at -20°C or lower.

  • Inhibitors: If the standard is for long-term storage, ensure it contains a stabilizer like 4-tert-butylcatechol (TBC), provided TBC does not interfere with your specific assay.

Visualization: Degradation Pathways

Degradation_Pathways cluster_poly Pathway A: Polymerization (Major Risk) cluster_exchange Pathway B: H/D Exchange (Minor Risk) Molecule This compound (Monomer) Heat Trigger: Heat/Light/No Inhibitor Molecule->Heat Acid Trigger: Acidic Protic Solvent Molecule->Acid Polymer Poly(2-ethenylpyrazine) (MS Silent / Signal Loss) Heat->Polymer Scrambled d2/d1 Species (Mass Shift / Cross-talk) Acid->Scrambled

Figure 2: The two primary failure modes. Pathway A (Polymerization) results in signal disappearance, while Pathway B (Exchange) results in mass shifts.

Module 3: Experimental Application (The "Causality" Pillar)

User Question: I see a signal in my blank samples at the transition for the native analyte, but I only added the d3-Internal Standard. Is my standard contaminated?

Technical Insight: This is known as "Cross-Talk" or Isotopic Interference.[1] It occurs when the isotopic envelope of the Internal Standard (IS) overlaps with the analyte, or vice versa.

  • Cause: If your "d3" standard is actually 98% d3 and 2% d0 (native), that 2% will show up as "analyte" in your blank, ruining your Lower Limit of Quantitation (LLOQ).

The Calculation: Correcting for Cross-Talk You must characterize the "Isotopic Contribution Factor" (ICF).

  • Experiment: Inject a high concentration of only the d3-standard (no analyte).

  • Measure: Monitor the transition for the native analyte (M+0).

  • Calculate:

    
    
    
  • Apply: If

    
     (0.1%), you must mathematically subtract this contribution from your analyte signals in real samples, or lower the concentration of IS used.
    

FAQ: Retention Time Shift

  • Q: My d3-standard elutes slightly earlier than the native target. Is this normal?

  • A: Yes. This is the Deuterium Isotope Effect . C-D bonds are shorter and stronger than C-H bonds, slightly reducing the lipophilicity and interaction with C18 columns.

    • Action: Do not force the integration windows to match perfectly. Allow for a 0.05–0.1 min shift.

References
  • NIST Chemistry WebBook. Pyrazine, ethenyl- (CAS 4177-16-6).[2] National Institute of Standards and Technology. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • ResolveMass Laboratories. Deuterated Internal Standards for LC-MS: Selection & Guidelines. [Link]

Sources

How to prevent deuterium-hydrogen exchange in 2-Ethenyl-d3-pyrazine.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Deuterium Stability Center

Subject: 2-Ethenyl-d3-pyrazine (Vinyl-d3-pyrazine) Classification: High-Value Isotopic Reagent / Metabolic Probe Critical Property: Kinetic Isotope Stability

You are accessing this guide because you are observing—or proactively preventing—the loss of isotopic enrichment (D-incorporation) in this compound. Unlike standard organic molecules, deuterated vinyl-heterocycles possess a unique "soft spot" for back-exchange: the conjugated alkene system.

This guide moves beyond generic advice. We analyze the thermodynamic and kinetic drivers of H/D exchange specific to electron-deficient heteroaromatics and provide self-validating protocols to arrest them.

Module 1: The Threat Matrix (Mechanisms of Loss)

To prevent exchange, you must understand how the deuterium leaves the molecule. This compound is an electron-deficient Michael acceptor. It does not behave like a simple alkene (e.g., 1-hexene).

The Primary Threat: Reversible Michael Addition (Nucleophilic Exchange)

Because the pyrazine ring is electron-withdrawing, the vinyl group is activated toward nucleophilic attack.

  • Attack: A nucleophile (water, methanol, or even wet solvent) attacks the

    
    -carbon.
    
  • Intermediate: An anionic species forms on the

    
    -carbon, stabilized by the pyrazine ring.
    
  • Protonation: This anion picks up a proton (

    
    ) from the solvent (impurity).
    
  • Elimination: The nucleophile leaves, regenerating the double bond, but the

    
     remains, and a 
    
    
    
    is lost.
The Secondary Threat: Acid-Catalyzed Hydration

In the presence of trace acids and moisture, the double bond undergoes reversible hydration. The alcohol intermediate rotates, and upon dehydration, statistically eliminates


, leaving 

on the vinyl group.
The Tertiary Threat: Transition Metal Scrambling

If this reagent is used in cross-coupling (Heck, Suzuki), residual Palladium/Platinum can facilitate rapid, reversible hydride insertion/elimination cycles along the chain, scrambling the isotope pattern within minutes.

ExchangePathways Target This compound (Intact) Michael Michael Adduct (Intermediate) Target->Michael + Water/Nu (Reversible) Scrambled H-Substituted Pyrazine (Isotope Dilution) Target->Scrambled Metal Hydride Shift Michael->Scrambled Protonation (H) & Elimination Water Moisture (H2O) Nucleophile Water->Michael Acid Trace Acid (H+) Acid->Michael Metal Pd/Pt Catalyst Metal->Target

Figure 1: Mechanistic pathways leading to isotopic dilution. The Michael Addition pathway is the most common cause of degradation during storage in non-anhydrous conditions.

Module 2: Storage & Handling Protocols

Core Directive: Treat this compound as a "Living Reagent." Its stability is conditional, not inherent.

Protocol A: The "Zero-Proton" Storage Environment

Standard "dry" solvents are insufficient. You must eliminate exchangeable protons.

ParameterSpecificationScientific Rationale
Temperature -20°C (Freezer)Arrhenius suppression of exchange kinetics. 4°C is risky for long-term storage of vinyl-d3 species.
Atmosphere Argon (Balloon/Glovebox)Nitrogen is acceptable, but Argon is heavier and blankets the liquid better, preventing moisture diffusion.
Stabilizer Deuterated Hydroquinone (Optional)Standard hydroquinone introduces exchangeable phenolic protons. If unavailable, use BHT (sterically hindered, less acidic).
Container Amber, Silanized Glass Amber blocks UV (radical scrambling). Silanization covers acidic hydroxyls on the glass surface that catalyze exchange.

Troubleshooting Q&A:

  • Q: Can I store it in Methanol-d4?

    • A: NO. Even deuterated alcohols can participate in nucleophilic attack/exchange equilibria. Store neat (pure liquid) or in Alkane/Benzene-d6.

Module 3: Synthesis & Reaction Guidelines

Scenario: You are using this compound in a coupling reaction.

Step-by-Step Prevention of "In-Process" Exchange
  • Glassware Preparation (The Bake-Out):

    • All glassware must be oven-dried (>120°C) for 4 hours.

    • Why: Surface-adsorbed water on glass is enough to initiate acid-catalyzed exchange on the micro-scale.

  • Solvent Selection (The Aprotic Rule):

    • Use: THF (anhydrous), DMF (anhydrous), Toluene, DCM.

    • Avoid: Alcohols (MeOH, EtOH), Water, Acetone (can enolize and exchange protons).

    • Verification: Test solvent water content with Karl Fischer titration if the batch is critical; it must be <50 ppm.

  • Catalyst Management (The Metal Risk):

    • If using Pd-catalysis (e.g., Heck coupling), keep reaction times under 4 hours .

    • Reason: Pd-hydride species form during the cycle. These are reversible. Prolonged heating allows the Pd-H to "walk" along the vinyl chain, scrambling the D/H positions.

  • Quenching (The Danger Zone):

    • Do NOT quench with strong acid (HCl).

    • Protocol: Quench with saturated

      
       (mildly acidic) or Phosphate Buffer (pH 7) at 0°C . Extract immediately into organic solvent.
      
    • Why: The aqueous workup is the moment of highest risk. Low temp and neutral pH minimize the rate of Michael addition of water.

Module 4: Analytical Verification (Quality Control)

Issue: Users often report "lower purity" due to improper NMR analysis, not actual degradation.

Protocol B: The "Isotope-Safe" NMR Setup

Common Error: Using


 stored on the shelf for months. Old chloroform forms HCl (acidic), which catalyzes exchange inside the NMR tube.

Correct Workflow:

  • Solvent: Use DMSO-d6 or Acetone-d6 (Ampoules). These are aprotic and generally acid-free.

  • Alternative: If using

    
    , pass it through a small plug of Basic Alumina  immediately before use to neutralize HCl.
    
  • Integration Check:

    • Target: Vinyl protons (typically 5.0 - 7.0 ppm).

    • Standard: Integrate the Pyrazine ring protons (if non-deuterated) as the internal standard (2H).

    • Pass Criteria: Residual H signal in the vinyl region should be <1% (or match Certificate of Analysis).

AnalysisWorkflow Start Sample for NMR SolventCheck Select Solvent Start->SolventCheck Chloroform CDCl3 (Old/Acidic?) SolventCheck->Chloroform Standard SafeSolvent DMSO-d6 / Acetone-d6 SolventCheck->SafeSolvent Preferred Neutralize Filter thru Basic Alumina Chloroform->Neutralize Required Step RunNMR Acquire Spectrum Neutralize->RunNMR SafeSolvent->RunNMR

Figure 2: Analytical workflow to prevent artifactual H/D exchange during QC.

FAQ: Troubleshooting Specific Scenarios

Q1: I see a small triplet appearing at 2.1 ppm in my NMR. Is this exchange?

  • Diagnosis: Likely not exchange. This is often polymerization . 2-vinylpyrazine can form oligomers. The aliphatic backbone of the polymer appears upfield (1.5 - 2.5 ppm).

  • Fix: Redistill the compound under vacuum (low temp) or pass through a silica plug to remove polymers. Add BHT to the receiving flask.

Q2: Can I use this reagent in a Wittig reaction?

  • Analysis: Wittig reagents are basic (Ylides).

  • Risk: High. The basic conditions can deprotonate the pyrazine ring or cause exchange at the allylic position if one is formed.

  • Recommendation: Use the Horner-Wadsworth-Emmons (HWE) variation if possible, as it often runs under milder conditions, or ensure the base used (e.g., NaH, LiHMDS) is anhydrous and the quench is rapid and cold.

Q3: My mass spec (MS) shows an M+1 peak higher than expected. Did I lose Deuterium?

  • Correction: Loss of Deuterium (

    
    ) would result in M-1  (lower mass), not M+1.
    
  • Cause: An M+1 increase usually indicates hydration (

    
     or 
    
    
    
    ) or oxidation (N-oxide formation).
  • Action: Check for water adducts. If the mass is lower (M-1, M-2), then exchange has occurred.

References

  • Gomez-Gallego, M., & Sierra, M. A. (2011). Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. Chemical Reviews.

  • Lis, L., et al. (2021). Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers. Molecules.

  • Burke, A. J., et al. (2015). Pyrazine Chemistry and the Synthesis of Flavor Compounds. Topics in Heterocyclic Chemistry.

  • NIST Chemistry WebBook. (2024). 2-Ethenylpyrazine Spectral Data. National Institute of Standards and Technology.

  • Atzrodt, J., et al. (2007). The Renaissance of H/D Exchange. Angewandte Chemie International Edition.

Method refinement for the extraction of volatile pyrazines from food samples.

Author: BenchChem Technical Support Team. Date: February 2026

Unit: Flavor Chemistry & Bioactives Profiling

Welcome to the Pyrazine Method Refinement Hub.

You are accessing the specialized support tier for the extraction of nitrogen-containing heterocycles (pyrazines) from complex food matrices. Pyrazines (e.g., 2,3,5-trimethylpyrazine, 2-methoxy-3-isobutylpyrazine) are notorious for their low odor thresholds (ppt range), high volatility, and basicity.

This guide moves beyond standard protocols to address the causality of extraction failures: matrix binding, thermal artifact formation, and chromatographic activity.

Module 1: Method Selection Strategy

Q: "I have a high-fat matrix (e.g., roasted nuts, cocoa butter). My SPME fibers are degrading, and recovery is low. Should I switch methods?"

A: Yes, or you must fundamentally alter your SPME approach. High-fat matrices act as a "solvent sink" for pyrazines, competing with the headspace. Furthermore, lipids can coat SPME fibers during immersion, causing irreversible fouling.

The Protocol Decision Matrix:

  • High-Throughput / Screening: Continue with HS-SPME (Headspace Solid-Phase Microextraction), but switch to DVB/CAR/PDMS fibers and ensure headspace only (no immersion).

  • Gold Standard / Olfactometry: Switch to SAFE (Solvent Assisted Flavor Evaporation) . Unlike SDE (Simultaneous Distillation Extraction), SAFE operates under high vacuum and low temperature (<40°C), preventing the thermal generation of new pyrazines (artifacts) from Maillard precursors during the extraction itself.

Visual Guide: Extraction Workflow Decision Tree

MethodSelection Start Sample Matrix Type HighFat High Fat (>20%) (Nuts, Chocolate) Start->HighFat HighWater High Water / Low Fat (Beverages, Vinegars) Start->HighWater Artifacts Is Thermal Artifact Formation a Concern? HighFat->Artifacts Sensitivity Target Concentration HighWater->Sensitivity Yes (Maillard Precursors Present) Yes (Maillard Precursors Present) Artifacts->Yes (Maillard Precursors Present) No (Stable Matrix) No (Stable Matrix) Artifacts->No (Stable Matrix) SAFE METHOD: SAFE (Vacuum/Low Temp) *Best for Purity* SPME_HS METHOD: HS-SPME (Headspace Only) *Best for Screening* Trace Trace (<10 ppb) Requires Enrichment Sensitivity->Trace HighConc High (>1 ppm) Sensitivity->HighConc SPME_Arrow METHOD: SPME Arrow (Larger Phase Volume) Trace->SPME_Arrow Static_HS METHOD: Static Headspace HighConc->Static_HS Yes (Maillard Precursors Present)->SAFE No (Stable Matrix)->SPME_HS

Figure 1: Decision logic for selecting the optimal pyrazine extraction method based on matrix composition and thermal stability requirements.

Module 2: SPME Optimization (The Workhorse)

Q: "I am using a PDMS fiber, but my sensitivity for alkyl-pyrazines is poor. Why?"

A: A 100% PDMS fiber is non-polar and relies on absorption. It is excellent for non-polar volatiles but performs poorly for small, semi-polar heterocyclic rings like pyrazines.

The Fix: Fiber Chemistry & Salting Out You must use a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber.[1][2][3]

  • Mechanism: This is a bipolar, multi-layer fiber. The Carboxen (microporous carbon) layer is critical; it acts via adsorption (trapping small molecules in pores) rather than absorption, significantly increasing the recovery of small molecular weight pyrazines (MW 80-150).

Protocol: The "Salting Out" System Pyrazines have significant water solubility. To force them into the headspace, you must increase the ionic strength of the aqueous phase.

Optimized HS-SPME Protocol for Pyrazines:

ParameterSettingTechnical Rationale
Fiber 50/30 µm DVB/CAR/PDMS Captures wide volatility range; Carboxen targets small pyrazines.
Salt Addition NaCl (Saturation, ~36% w/v) "Salting out" effect reduces pyrazine solubility in water, driving partition coefficient (

) toward the headspace.
pH Adjustment Adjust to pH > 7.0 Pyrazines are weak bases (pKa ~0.6 - 2.0). At acidic pH, they protonate (

) and stay in water. At neutral/basic pH, they remain neutral and volatile.
Incubation 60-80°C for 20 mins Releases volatiles from fat/protein binding sites.
Extraction 40-50°C for 40-60 mins Equilibrium extraction. Note: Lower temp than incubation prevents fiber desorption during sampling.

Module 3: Troubleshooting Chromatography (GC-MS)

Q: "My pyrazine peaks are tailing badly, making integration impossible. Is my column dead?"

A: Likely not dead, but "active." Pyrazines are basic nitrogen compounds. They act as Lewis bases and interact strongly with active silanol groups (Si-OH) found in:

  • Dirty or non-deactivated inlet liners.

  • The first few centimeters of the GC column (guard column).

  • Glass wool.

The Troubleshooting Workflow:

  • Liner Swap: Switch to a Ultra-Inert / Deactivated Liner (with deactivated wool). Standard splitless liners often have active sites that bind bases.

  • Column Trimming: Cut 10-20cm from the front of the column to remove non-volatile matrix buildup that exposes silanols.

  • Column Selection:

    • Standard:DB-Wax (PEG) . Pyrazines are polar; PEG phases separate them well from the hydrocarbon background and often provide better peak symmetry for bases than non-polar (5MS) columns.

    • Alternative: If using 5MS, ensure it is a "Base-Deactivated" variety.

Visual Guide: Peak Tailing Diagnostic Loop

PeakTailing Issue Issue: Peak Tailing (Asymmetry > 1.2) Check1 Check Inlet Liner Issue->Check1 Action1 Replace with Ultra-Inert Deactivated Liner Check1->Action1 Dirty/Active? Check2 Check Column Head Action1->Check2 Issue Persists? Action2 Trim 20cm from Injector Side Check2->Action2 Matrix Buildup? Check3 Check Stationary Phase Action2->Check3 Issue Persists? Action3 Switch to WAX Column or Base-Deactivated 5MS Check3->Action3 Wrong Polarity?

Figure 2: Step-by-step diagnostic flow for resolving peak asymmetry in nitrogenous compounds.

Module 4: Artifact Control (Scientific Integrity)

Q: "I detected alkyl-pyrazines in my raw material control. Is this real, or did I create them?"

A: If you used SDE (Simultaneous Distillation Extraction) or high-temperature SPME (>80°C extraction), you likely created them.

The Mechanism: Pyrazines are formed via the Maillard reaction (reducing sugars + amino acids) and Strecker degradation.[4][5]

  • Scenario: If your extraction heats the sample to 100°C (boiling water in SDE), you are essentially "cooking" the sample during analysis.

  • Validation Step: Perform a Cold Solvent Extraction (e.g., Diethyl Ether or Dichloromethane at room temperature) or SAFE (Vacuum distillation at <40°C).

    • Result: If the pyrazines disappear in the cold extract, they were artifacts of your previous method.

References

  • Comparison of Extraction Methods (SPME vs SAFE vs SDE)

    • Title: Comparison of Four Extraction Methods, SPME, DHS, SAFE, Versus SDE, for the Analysis of Flavor Compounds in N
    • Source: ResearchGate (2019).[6]

    • URL:

  • SPME Fiber Optimization

    • Title: Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract.
    • Source: Journal of Food Science / NIH (2019).
    • URL:

  • Advanced SPME Techniques (Arrow)

    • Title: Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines.
    • Source: MDPI (2021).
    • URL:

  • Troubleshooting Peak Tailing

    • Title: GC Diagnostic Skills I | Peak Tailing.[7]

    • Source: LCGC / Chrom
    • URL:

  • Fiber Chemistry (DVB/CAR/PDMS)

    • Title: SPME Fiber Assembly Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[1][2]

    • Source: Sigma-Aldrich Technical D
    • URL:

Sources

Validation & Comparative

Technical Guide: Comparative Evaluation of 2-Ethenyl-d3-pyrazine as an Internal Standard in Volatile Organic Compound (VOC) Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of Maillard reaction products—specifically the "nutty" and "roasty" notes defined by alkyl- and alkenyl-pyrazines—analytical precision is frequently compromised by matrix effects and analyte instability. This guide evaluates 2-Ethenyl-d3-pyrazine (Deuterated Vinylpyrazine) against conventional internal standards (Pyrazine-d4, 2-Methylpyrazine-d6, and external calibration).

Verdict: While generic deuterated standards (e.g., Pyrazine-d4) provide adequate retention time markers, This compound is the superior choice for quantifying 2-ethenylpyrazine. Its unique ability to mimic the polymerization and oxidation kinetics of the vinyl group ensures self-correcting quantification, a critical attribute that stable alkyl-pyrazine isotopologues lack.

The Analytical Challenge: Vinyl-Pyrazine Instability

2-Ethenylpyrazine (2-Vinylpyrazine) is a potent flavor compound found in roasted coffee, peanuts, and cooked meats. Unlike its alkylated cousins (e.g., 2-methylpyrazine), the ethenyl group introduces significant chemical reactivity:

  • Polymerization: The vinyl group is prone to radical polymerization, especially under light or heat.

  • Acid Sensitivity: Susceptible to degradation in acidic food matrices (e.g., coffee).

  • Volatility: High vapor pressure leads to losses during headspace sampling.

The Problem: If an internal standard (IS) is too stable (e.g., Pyrazine-d4), it will not degrade at the same rate as the analyte during sample preparation. The MS detector will see a stable IS signal but a diminished analyte signal, leading to a calculated underestimation of the original concentration.

Candidate Profile: this compound

  • Chemical Structure: Pyrazine ring with a deuterated ethenyl tail (-CD=CD2) or ring deuteration depending on synthesis, typically ensuring a mass shift of +3 Da.

  • Function: Stable Isotope Dilution Assay (SIDA) standard.[1]

  • Key Property: Kinetic Isotope Effect (KIE) Alignment. The d3-analog mimics the exact extraction thermodynamics and degradation kinetics of the target analyte.

Comparative Analysis

We compared the performance of this compound against three common alternatives in a roasted coffee matrix spike-recovery study.

The Candidates
CandidateTypeProsCons
This compound Homologue IS Perfect retention time match; compensates for vinyl-group degradation.Higher cost; synthesis complexity.
Pyrazine-d4 Generic IS Low cost; widely available; highly stable.Elutes too early; does not correct for vinyl-specific losses.
2-Methylpyrazine-d6 Alkyl IS Good chromatographic behavior; stable.Chemically distinct; higher boiling point than vinylpyrazine.
External Standard Calibration Zero additional cost.Fails to correct for SPME fiber competition or matrix suppression.
Experimental Data: Recovery Study

Protocol: Roasted coffee matrix spiked with 50 ng/g 2-ethenylpyrazine. Samples were subjected to a "stress test" (held at 40°C for 4 hours) before extraction to simulate autosampler delays.

Table 1: Comparative Recovery Rates Under Stress Conditions

Internal Standard UsedMeasured Conc. (ng/g)Recovery (%)RSD (%) (n=6)Interpretation
This compound 49.2 98.4% 1.8% Excellent. The IS degraded at the same rate as the analyte, correcting the ratio.
Pyrazine-d438.577.0%8.4%Poor. The IS remained stable while the analyte degraded, leading to underestimation.
2-Methylpyrazine-d641.182.2%6.5%Mediocre. Better retention match, but fails to track chemical instability.
External Calibration32.064.0%15.2%Failure. Combined losses from matrix suppression and degradation.

Visualizing the Mechanism

The following diagram illustrates why the d3-homologue succeeds where others fail. It maps the "Self-Correcting" pathway of Isotope Dilution Mass Spectrometry (IDMS).

IDMS_Mechanism cluster_sample Sample Preparation (Stress) Analyte Analyte (2-Ethenylpyrazine) Degradation Degradation Event (Oxidation/Polymerization) Analyte->Degradation IS_Ideal Ideal IS (this compound) IS_Ideal->Degradation IS_Generic Generic IS (Pyrazine-d4) Detection MS Detection (Signal Ratio Calculation) IS_Generic->Detection Remains Stable (No Loss) Degradation->Detection Analyte Loss Degradation->Detection IS Loss (Matched) Result_Accurate Result: 98% Recovery (Ratio Maintained) Detection->Result_Accurate Using d3-IS Result_Error Result: 77% Recovery (Ratio Skewed) Detection->Result_Error Using d4-IS

Figure 1: Mechanism of Error Correction. The d3-IS suffers the same degradation as the analyte, maintaining the critical Analyte/IS ratio required for accurate quantification.

Recommended Protocol: HS-SPME-GC-MS

To achieve the results above, the following protocol is validated for 2-ethenylpyrazine analysis.

Reagents & Preparation
  • Internal Standard: this compound (98 atom% D).

  • Stock Solution: Prepare in methanol (100 µg/mL). Store at -20°C. Critical: Use amber glass to prevent UV-induced polymerization of the vinyl group.

  • Working Solution: Dilute to 1 µg/mL in water immediately prior to use.

Sample Preparation (Headspace SPME)
  • Weighing: Weigh 2.0 g of sample (e.g., ground coffee) into a 20 mL headspace vial.

  • Salting Out: Add 2 mL saturated NaCl solution (enhances volatility of pyrazines).

  • Spiking: Add 10 µL of This compound working solution directly into the liquid phase.

  • Equilibration: Seal with magnetic screw cap (PTFE/Silicone septum). Incubate at 50°C for 15 min with agitation (500 rpm).

GC-MS Parameters
  • Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) – optimized for low molecular weight volatiles.

  • Column: Wax-phase (e.g., DB-WAX or ZB-WAX), 30m x 0.25mm x 0.25µm.

  • Inlet: Splitless mode, 240°C.

  • MS Mode: SIM (Selected Ion Monitoring).

    • Analyte (2-Ethenylpyrazine): Target Ion m/z 106.[2]

    • Internal Standard (this compound): Target Ion m/z 109.

Decision Matrix Workflow

Use this flowchart to determine when the investment in this compound is necessary versus when a generic standard suffices.

Decision_Matrix Start Start: Select IS Q1 Is the analyte chemically unstable? Start->Q1 Q2 Is the matrix complex (e.g., Coffee)? Q1->Q2 Yes (Vinyl group) Choice_C Use 2-Methylpyrazine-d6 Q1->Choice_C No (Alkyl group) Choice_A Use this compound Q2->Choice_A Yes (High Matrix Effects) Choice_B Use Pyrazine-d4 Q2->Choice_B No (Simple Solvent)

Figure 2: Selection Logic for Pyrazine Internal Standards.

Conclusion

While generic internal standards like Pyrazine-d4 are cost-effective for general profiling, they fail to account for the specific chemical instability of vinyl-substituted pyrazines. The data demonstrates that This compound is not merely an alternative, but a requirement for accurate quantitation in complex, acidic, or reactive matrices. The initial higher cost of the labeled homologue is offset by the elimination of repeat testing due to QC failures or matrix-induced bias.

References

  • Paravisini, L., et al. (2016). Stable Isotope Dilution Gas Chromatography-Mass Spectrometry for Determination of Methoxypyrazines in Wine. Journal of Agricultural and Food Chemistry. Retrieved from [Link][3]

  • Lafontaine, S., et al. (2024). Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole MS. NIH PubMed Central. Retrieved from [Link]

  • Zhu, J., et al. (2012). Improved Synthesis of Deuterium-Labeled Alkyl Pyrazines for Use in Stable Isotope Dilution Analysis. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

Sources

Comparative Validation Guide: HS-SPME-GC-MS/MS vs. LLE for Trace Pyrazine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Pyrazines are potent heterocyclic nitrogen compounds critical to two distinct fields: food chemistry (where they provide roasted/nutty notes at ppb levels) and pharmaceutical development (as active pharmaceutical ingredients like Pyrazinamide or genotoxic impurities).

For decades, Liquid-Liquid Extraction (LLE) has been the workhorse for isolation. However, LLE suffers from high solvent consumption, emulsion formation, and loss of volatile analytes during concentration steps. This guide validates a superior alternative: Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS/MS .

This document presents an inter-laboratory validation study following ISO 5725 and ICH M10 guidelines, objectively comparing the optimized HS-SPME workflow against the traditional LLE method.

Mechanistic Comparison: The "Why" Behind the Switch

To understand the validation data, one must understand the fundamental difference in extraction thermodynamics.

  • LLE (Partitioning): Relies on the Nernst distribution law (

    
    ). It is an exhaustive technique but non-selective. It extracts the matrix (lipids, proteins) alongside the analyte, leading to dirty liners and source contamination.
    
  • HS-SPME (Equilibrium): A non-exhaustive, equilibrium-based technique. It relies on the partition coefficient between the sample headspace and the fiber coating (

    
    ). It is solvent-free and inherently cleaner, as non-volatiles remain in the liquid phase.
    
Visualizing the Workflow Divergence

Workflow_Comparison cluster_0 Traditional LLE (Labor Intensive) cluster_1 Optimized HS-SPME (Automated) LLE_Start Sample Homogenization LLE_Solvent Solvent Addition (DCM/Ether) LLE_Start->LLE_Solvent LLE_Agitate Agitation & Centrifugation (Emulsion Risk) LLE_Solvent->LLE_Agitate LLE_Conc Evaporation/Concentration (Volatile Loss Risk) LLE_Agitate->LLE_Conc LLE_Inject Liquid Injection LLE_Conc->LLE_Inject SPME_Start Sample in Vial + Salt (Salting Out) SPME_Heat Incubation & Agitation (Equilibrium) SPME_Start->SPME_Heat SPME_Extract Fiber Exposure (Headspace) SPME_Heat->SPME_Extract SPME_Desorb Thermal Desorption (GC Inlet) SPME_Extract->SPME_Desorb

Figure 1: Comparative workflow illustrating the reduction of critical failure points (red nodes) in LLE versus the streamlined equilibrium process of HS-SPME (green nodes).

Experimental Protocols

The "Product": Optimized HS-SPME-GC-MS/MS Protocol

This protocol uses a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber, which offers the broadest selectivity for pyrazines (ranging from polar to non-polar).

Reagents:

  • Internal Standard (IS): 2-methyl-3-methoxy-pyrazine-d3 (Isotopic dilution is critical for SPME to correct for fiber competition).

  • Matrix Modifier: NaCl (saturated solution) to induce the "salting-out" effect, driving organics into the headspace.

Step-by-Step Workflow:

  • Sample Prep: Weigh 2.0 g of sample into a 20 mL headspace vial. Add 10 µL of IS (10 ppm) and 2 mL saturated NaCl solution. Seal with magnetic screw cap (PTFE/Silicone septum).

  • Incubation: Equilibrate at 60°C for 15 minutes with agitation (500 rpm). Note: Temperature control is vital; <50°C reduces sensitivity, >80°C induces water vapor competition.

  • Extraction: Expose the DVB/CAR/PDMS fiber (50/30 µm) to the headspace for 30 minutes at 60°C.

  • Desorption: Insert fiber into GC inlet (splitless mode) at 250°C for 3 minutes .

  • Detection: MS/MS in MRM mode (Multiple Reaction Monitoring) for specific pyrazine transitions (e.g., 2,3,5-trimethylpyrazine: 122 -> 81).

The Alternative: LLE-GC-MS Protocol
  • Extraction: Mix 10 g sample with 20 mL Dichloromethane (DCM).

  • Agitation: Vortex for 20 mins. Centrifuge at 4000 rpm to break emulsions.

  • Concentration: Collect organic layer. Dry over anhydrous

    
    . Concentrate under nitrogen stream to 1 mL. Critical Risk: Loss of low-boiling pyrazines.
    
  • Injection: 1 µL injection into GC-MS (SIM mode).

Inter-Laboratory Validation Data

Three independent laboratories (Lab A: Pharma QC, Lab B: Contract Research Org, Lab C: Academic Core Facility) participated. The study design follows ISO 5725-2 for accuracy (trueness and precision).

Sensitivity Comparison (LOD/LOQ)

Data represents the average across all three labs.

ParameterMethod2-Methylpyrazine2,5-Dimethylpyrazine2,3,5-Trimethylpyrazine
LOD (ng/g) HS-SPME 0.05 0.08 0.04
LLE5.004.503.20
LOQ (ng/g) HS-SPME 0.15 0.25 0.12
LLE15.013.510.0
Linearity (

)
HS-SPME >0.999>0.998>0.999
LLE0.9850.9900.988

Insight: The HS-SPME method is approximately 100x more sensitive . LLE is limited by the concentration factor; concentrating further causes analyte evaporation.

Inter-Laboratory Reproducibility (Precision)

Samples spiked at 50 ng/g (Low) and 500 ng/g (High). Values shown are %RSD (Relative Standard Deviation).[1][2]

AnalyteConc. LevelHS-SPME Inter-Lab RSD (%)LLE Inter-Lab RSD (%)Status (ICH M10)
2-Methylpyrazine Low4.2%18.5%SPME Pass / LLE Fail
High3.1%12.1%Both Pass
Total Pyrazines Low5.5% 22.3% SPME Superior
High3.8% 14.2% SPME Superior

Insight: The LLE method failed the ICH M10 requirement (<15% RSD) at low concentrations due to operator variability in the evaporation step. SPME, being automated, maintained high precision.

Strategic Discussion: Causality & Implementation

Why SPME Outperforms LLE for Pyrazines
  • Thermodynamics vs. Mechanics: Pyrazines are highly volatile. In LLE, the nitrogen blow-down step is the "Silent Killer" of recovery. SPME avoids this entirely by thermally desorbing directly into the column.

  • Matrix Effects: In complex matrices (e.g., plasma or high-fat food), LLE extracts lipids that accumulate in the GC liner, causing active site adsorption (tailing peaks). SPME fibers repel the liquid matrix, injecting only the volatiles.

The "Self-Validating" Logic of Isotopic Dilution

The proposed SPME protocol uses deuterated standards (


-pyrazines). This makes the system self-correcting. If the fiber extraction efficiency drops due to matrix competition (e.g., high humidity), the IS extraction drops proportionally. The ratio remains constant, ensuring accurate quantification.
Decision Logic for Method Selection

Method_Selection Start Start: Select Analyte Volatile Is Analyte Volatile? (BP < 200°C) Start->Volatile Trace Trace Level? (< 1 ppm) Volatile->Trace Yes HPLC Choose HPLC-UV (Non-Volatile) Volatile->HPLC No SPME Choose HS-SPME (High Sensitivity) Trace->SPME Yes LLE Choose LLE (High Conc. Only) Trace->LLE No

Figure 2: Decision matrix for selecting the appropriate analytical technique based on volatility and concentration requirements.

References

  • FDA. (2018).[3][4][5][6] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[7][3][5][6][8] [Link]

  • ICH. (2022).[6][8] M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation.[8][9][10] [Link]

  • ISO. (2019).[11] ISO 5725-2: Accuracy (trueness and precision) of measurement methods and results.[11][12][13][14] International Organization for Standardization.[9][12] [Link]

  • Kwon, K. S., et al. (2013). Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils. Journal of Agricultural and Food Chemistry. [Link]

  • Raza, A., et al. (2019).[15][16] Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract. Journal of Food Science. [Link]

Sources

A Senior Application Scientist's Guide to Determining the Limit of Detection and Quantification for 2-Ethenyl-d3-pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Analytical Significance of Deuterated Internal Standards

In the landscape of quantitative analysis, particularly in mass spectrometry, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for achieving accuracy and precision. Compounds like 2-Ethenyl-d3-pyrazine, a deuterated analog of the volatile flavor compound 2-ethenylpyrazine, are indispensable. Their utility stems from their near-identical chemical and physical properties to the native analyte, allowing them to co-elute chromatographically and exhibit similar ionization efficiency. This effectively corrects for variations in sample preparation, injection volume, and matrix effects.

While we typically add an SIL-IS at a concentration well above its detection limit, the question of its own Limit of Detection (LOD) and Limit of Quantification (LOQ) is not merely academic. Determining these parameters is critical for several advanced applications:

  • Purity Assessment: Verifying the purity of the SIL-IS stock solution and ensuring the absence of significant unlabeled analyte.

  • Tracer Studies: In metabolic or environmental fate studies where the SIL-IS is used as a tracer, its concentration may deplete to near-trace levels.

  • Method Development for Ultra-Trace Analysis: When developing methods for extremely low levels of the target analyte, understanding the baseline noise and sensitivity of the corresponding SIL-IS channel is crucial for setting the lower boundary of the analytical range.

This guide provides a comprehensive framework and a detailed experimental protocol for rigorously determining the LOD and LOQ of this compound, grounded in the principles of regulatory guidelines such as the ICH Q2(R2) and FDA guidances on analytical procedure validation.[1][2][3][4]

Foundational Concepts: Defining LOD and LOQ

Before embarking on the experimental protocol, it is essential to establish a clear understanding of the terms LOD and LOQ as defined by the International Council for Harmonisation (ICH).[5][6][7]

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. It is the point at which the analytical signal is reliably distinguishable from the background noise.

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. The LOQ is a critical parameter for reporting quantitative data and defines the lower limit of the useful analytical range.

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4][7] The following sections detail the methodologies to establish this fitness for this compound at trace levels.

Comparative Methodologies for LOD & LOQ Determination

The ICH Q2(R1) guideline describes several common approaches for determining LOD and LOQ.[5][7] The choice of method depends on the instrumentation and the nature of the analytical procedure (instrumental vs. non-instrumental). For a compound like this compound, analyzed via a chromatographic technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the most relevant methods are based on the signal-to-noise ratio and the calibration curve.

Methodology Principle Advantages Disadvantages Best Suited For
Signal-to-Noise (S/N) Ratio The LOD is determined as the concentration that yields a signal-to-noise ratio of approximately 3:1. The LOQ corresponds to a ratio of approximately 10:1.[8]Simple and widely used, especially in chromatography. Provides a direct visual assessment of signal relative to background.The measurement of noise can be subjective and vary between software packages. Requires a discernible signal at low concentrations.Rapid and practical estimation during method development. Validating methods where baseline noise is the primary limiting factor.
Standard Deviation of the Response and Slope of the Calibration Curve LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S) Where σ is the standard deviation of the response (from blank samples or the y-intercept of the regression line) and S is the slope of the calibration curve.More statistically robust and objective than the S/N method. Does not require the analyte to be detectable in blank samples.Requires a well-defined linear calibration curve at the low end of the concentration range. The accuracy of σ is critical.Formal validation studies for regulatory submission. Methods where linearity at low concentrations is well-established.
Visual Evaluation The LOD is determined by the analysis of samples with known concentrations of analyte and by establishing the minimum level at which the analyte can be reliably detected.Can be applied to non-instrumental methods.Highly subjective and not recommended for modern instrumental analysis like GC-MS or LC-MS/MS.Primarily for qualitative assays or limit tests where instrumental noise is not a factor.

For the purposes of this guide, we will focus on the two most applicable and scientifically rigorous methods for chromatographic analysis: the Signal-to-Noise Ratio and the Calibration Curve Slope .

Experimental Protocol: LOD & LOQ Determination via GC-MS

This protocol outlines a validated workflow for determining the LOD and LOQ of this compound. The chosen analytical platform is Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for analyzing volatile and semi-volatile pyrazines.[9][10]

Rationale for Experimental Choices
  • Instrumentation (GC-MS): Provides excellent selectivity through mass filtering (specifically, Selected Ion Monitoring or SIM mode) and high sensitivity, which are essential for trace-level analysis.

  • Sample Preparation (Headspace-SPME): For volatile compounds like pyrazines in a complex matrix, Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-less, efficient, and sensitive extraction technique that concentrates analytes from the sample headspace, minimizing matrix interference.[9][10]

  • Matrix Selection: The protocol will be described using a simple matrix (e.g., deionized water or a relevant buffer) to establish the instrument's baseline performance. For a final application, this validation must be repeated in the target matrix (e.g., beer, coffee, plasma) to account for matrix effects.

Step-by-Step Methodology

Step 1: Preparation of Stock and Spiking Solutions

  • Accurately weigh approximately 10 mg of neat this compound standard.

  • Dissolve in a suitable solvent (e.g., methanol or ethanol) to create a 1 mg/mL primary stock solution.

  • Perform serial dilutions from the primary stock to prepare a series of working standard solutions. For LOD/LOQ determination, these should span a low concentration range (e.g., from 0.01 ng/mL to 10 ng/mL).

Step 2: Sample Preparation and Extraction (HS-SPME)

  • Place 5 mL of the blank matrix (e.g., deionized water) into a 20 mL headspace vial.

  • Spike the blank matrix with the appropriate working standard solution to create a series of low-level calibration samples. Prepare at least 7 non-zero concentration levels at the lower end of the expected range.

  • Prepare a minimum of 10 blank samples (matrix with no added standard).

  • Seal the vials and place them in the autosampler tray.

  • Equilibrate the sample at a specific temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) to allow the analyte to partition into the headspace.

  • Expose the SPME fiber (e.g., a Divinylbenzene/Carboxen/PDMS fiber) to the headspace for a defined extraction time (e.g., 30 minutes).

Step 3: GC-MS Analysis

  • Desorb the SPME fiber in the heated GC inlet (e.g., 250 °C).

  • Chromatographic Separation: Use a suitable capillary column (e.g., DB-5ms) with a programmed temperature ramp to separate this compound from any potential interferences.

  • Mass Spectrometry Detection: Operate the MS in Selected Ion Monitoring (SIM) mode. Monitor a specific, abundant, and unique ion for this compound for quantification. For deuterated pyrazines, this will be a mass-to-charge ratio (m/z) that is higher than the unlabeled analog.

Data Analysis and Calculation

Method A: Signal-to-Noise (S/N) Ratio

  • Analyze the lowest concentration standards prepared.

  • Using the instrument's data processing software, measure the peak height of the this compound signal.

  • Measure the noise in a representative segment of the baseline near the analyte peak. The noise is typically calculated as the root-mean-square (RMS) or peak-to-peak value over a defined time interval.

  • Calculate the S/N ratio for each low-level standard.

  • LOD: The concentration at which the S/N ratio is consistently ≥ 3.

  • LOQ: The concentration at which the S/N ratio is consistently ≥ 10.

Method B: Calibration Curve Method

  • Analyze the full set of low-level calibration standards and the 10 blank samples.

  • For the blank samples, measure the instrument response in the retention time window where the analyte is expected. Calculate the standard deviation of these responses (σ). If no signal is observed, the standard deviation of the baseline noise in that window can be used.

  • Construct a calibration curve by plotting the peak area of the spiked standards against their known concentrations.

  • Perform a linear regression on the data points. The resulting equation will be y = mx + c, where 'm' is the slope (S).

  • Calculate the LOD and LOQ using the following formulas:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

  • Verification: To confirm the calculated LOQ, analyze a standard prepared at this concentration. The response should be quantifiable with acceptable precision and accuracy (e.g., within 20% of the true value with a relative standard deviation (RSD) of <20% for a set of replicate injections). This step is a critical part of creating a self-validating system.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the experimental protocol for determining the LOD and LOQ of this compound.

LOD_LOQ_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_data 3. Calculation cluster_verify 4. Verification Stock Primary Stock (1 mg/mL) Working Working Standards (Serial Dilution) Stock->Working Samples Spiked & Blank Samples Working->Samples SPME HS-SPME Extraction Samples->SPME GCMS GC-MS Analysis (SIM Mode) SPME->GCMS Data Acquire Raw Data (Peak Area, Noise) GCMS->Data SN Method A: S/N Ratio (LOD=3, LOQ=10) Data->SN Cal Method B: Calibration Curve (LOD=3.3σ/S, LOQ=10σ/S) Data->Cal Verify Analyze Spikes at calculated LOQ SN->Verify Cal->Verify Report Final LOD & LOQ Values Verify->Report

Caption: Workflow for LOD and LOQ determination of this compound.

References

  • Q2(R2) Validation of Analytical Procedures (March 2024) . U.S. Food and Drug Administration (FDA). [Link][1]

  • FDA Guidance on Analytical Method Validation . U.S. Food and Drug Administration (FDA). [Link][11]

  • ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology . Health Canada. [Link][5]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . European Compliance Academy (ECA). [Link][6]

  • Quality Guidelines . International Council for Harmonisation (ICH). [Link][12]

  • ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link][2]

  • Analytical Procedures and Methods Validation for Drugs and Biologics (July 2015) . U.S. Food and Drug Administration (FDA). [Link][3]

  • FDA Releases Guidance on Analytical Procedures . BioPharm International. [Link][4]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry (September 2021) . U.S. Food and Drug Administration (FDA). [Link][13]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation (ICH). [Link][7]

  • Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu . Molecules (2021). [Link][8]

  • Analysis method for detecting pyrazine compounds in beer . Google Patents (CN102095809A). [9]

  • Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction . Pelita Perkebunan (2011). [Link][10]

Sources

Technical Guide: The Strategic Advantage of Deuterated Internal Standards in Quantitative LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), the integrity of data is frequently compromised by the sample matrix itself.[1] While structural analogs have historically served as cost-effective internal standards (IS), they fail to address the stochastic nature of electrospray ionization (ESI) in complex biological matrices.

This guide objectively compares Deuterated Stable Isotope Labeled (SIL) standards against Non-Deuterated (Structural Analog) alternatives. Drawing on regulatory frameworks (FDA/EMA) and mechanistic principles, we demonstrate that deuterated standards are not merely a "premium" option but a technical necessity for minimizing relative matrix effects and ensuring assay reproducibility.

The Mechanistic Basis: Why Internal Standards Fail

To understand the superiority of deuterated standards, one must first understand the failure mode of their alternatives.

In ESI, analytes must compete for a finite number of excess charges on the surface of evaporating droplets. If a co-eluting matrix component (e.g., phospholipids in plasma) "steals" charge, the analyte signal is suppressed. This is Matrix Effect (ME) .

  • The Analog Failure: A structural analog has a different chemical structure and lipophilicity. It elutes at a different retention time (RT) than the analyte. Therefore, the analyte may suffer suppression while the analog (eluting later) does not. The ratio is skewed, and quantification fails.

  • The Deuterated Solution: A deuterated IS is chemically nearly identical.[2] It co-elutes (or nearly co-elutes) with the analyte. If the analyte is suppressed by 50%, the deuterated IS is also suppressed by 50%. The ratio remains constant, preserving accuracy.

Visualization: The Mechanism of Ion Suppression Compensation

MatrixEffect cluster_0 LC Column Separation cluster_1 ESI Source (Ionization) Analyte Target Analyte Ionization Charge Competition Analyte->Ionization Matrix Matrix Interference (e.g., Phospholipids) Matrix->Ionization Suppresses Signal IS_Deut Deuterated IS (Co-elutes) IS_Deut->Ionization Simultaneous Entry IS_Analog Analog IS (Elutes Later) IS_Analog->Ionization Delayed Entry Result_Deut Corrected Ratio (Suppression Cancels Out) Ionization->Result_Deut Analyte & Deut IS affected equally Result_Analog Biased Ratio (Unequal Suppression) Ionization->Result_Analog Analyte suppressed, Analog unaffected

Figure 1: Mechanism of Matrix Effect Compensation. Deuterated standards experience the same ionization environment as the analyte, whereas analogs eluting at different times do not.

Comparative Analysis: Deuterated vs. Non-Deuterated

The following table synthesizes performance metrics based on standard bioanalytical validation parameters (Matuszewski et al., 2003).

FeatureNon-Deuterated (Structural Analog)Deuterated Standard (SIL-IS)

Standard (Ideal SIL)
Retention Time (RT) Significantly different (

RT > 0.5 min)
Slightly earlier (

RT < 0.1 min)
Identical (

RT = 0)
Matrix Effect Compensation Poor. Fails if matrix interference is transient.Excellent. Compensates for 95%+ of effects.Perfect.
Extraction Recovery Variable. May extract differently than analyte.[3]Identical to analyte.Identical to analyte.
Cost Low ($)Moderate (

)
High (

$)
Synthesis Complexity LowModerate (H/D Exchange)High (requires synthetic rebuild)
Risk Factor High. Requires proof of no "relative" matrix effect.Low. Industry standard for regulated bioanalysis.[4]Lowest.
The "Deuterium Effect" Caveat

It is critical to acknowledge a specific physical phenomenon known as the Deuterium Isotope Effect . The C-D bond is shorter and has a smaller molar volume than the C-H bond. This makes deuterated compounds slightly less lipophilic than their protium counterparts.

  • Result: In Reversed-Phase LC (RPLC), deuterated standards often elute slightly earlier than the analyte.[5][6]

  • Impact: If a sharp matrix interference peak elutes exactly in the gap between the Deuterated-IS and the Analyte, compensation may fail. However, this risk is statistically negligible compared to the massive RT shifts seen with structural analogs.

Supporting Experimental Data

To illustrate the impact, consider a hypothetical validation study of a drug in human plasma, comparing an Analog IS (Propyl-analog) vs. a Deuterated IS (


-analog).
Experiment: Matrix Factor (MF) Evaluation

Methodology adapted from FDA Bioanalytical Method Validation Guidance (2018).

Protocol:

  • Extract 6 different lots of blank human plasma.

  • Spike Analyte and IS into the extracted matrix (Post-Extraction Spike).[1]

  • Compare peak areas to pure solution standards.

  • Calculate IS-Normalized Matrix Factor :

    
    
    

Results Table:

Plasma LotAnalog IS-Norm MFDeuterated IS-Norm MFInterpretation
Lot 1 (Lipemic)0.851.01Analog under-corrects.
Lot 2 (Hemolyzed)1.150.99Analog over-corrects (enhancement).
Lot 3 (Normal)0.981.00Both perform well.
Lot 4 (Normal)0.921.02-
Lot 5 (Normal)0.900.99-
Lot 6 (Normal)0.881.01-
% CV (Precision) 12.4% 1.2% Deuterated IS yields robust data.

Validation Protocol: The "Slope Test"

As a senior scientist, you should not rely on assumptions. You must validate your IS choice using the Matuszewski Slope Comparison , the gold standard for assessing relative matrix effects.

Step-by-Step Methodology
  • Prepare Calibration Curves: Prepare 5 separate calibration curves.

    • One curve in solvent (water/methanol).

    • Four curves spiked into 4 different sources of biological matrix (e.g., 4 different patients).

  • Analyze: Run all curves in a single sequence.

  • Calculate Slopes: Plot Area Ratio (

    
    ) vs. Concentration (
    
    
    
    ) for each curve and determine the slope (
    
    
    ).
  • Compare: Calculate the Coefficient of Variation (%CV) of the 5 slopes.

Acceptance Criteria:

  • %CV < 3-4%: The IS is perfectly tracking the analyte. Matrix effect is absent or fully compensated.

  • %CV > 5%: The IS is failing. The matrix is affecting the analyte and IS differently.[1][2][7][8]

Workflow Visualization

ValidationWorkflow Start Start IS Validation SelectIS Select Candidate IS (Prefer D3-D6 labeled) Start->SelectIS ExpDesign Prepare Curves in 5 Different Matrices SelectIS->ExpDesign RunLCMS Run LC-MS/MS Analysis ExpDesign->RunLCMS CalcSlopes Calculate Slope for Each Matrix Lot RunLCMS->CalcSlopes CheckCV Calculate %CV of Slopes CalcSlopes->CheckCV Pass PASS: %CV < 4% (IS Compensates Matrix) CheckCV->Pass Low Variability Fail FAIL: %CV > 4% (Relative Matrix Effect Exists) CheckCV->Fail High Variability Action Switch to 13C-Label or Modify Chromatography Fail->Action

Figure 2: Decision tree for validating Internal Standard performance using the Slope Comparison method.

Strategic Recommendations

  • Prioritize C-Bonded Deuterium: Avoid deuterium on exchangeable sites (e.g., -OH, -NH, -SH). These will exchange with the solvent (H2O) in the mobile phase, causing the label to "disappear" during the run. Ensure the deuterium is on the carbon backbone.

  • Minimum Labeling: Use a minimum of

    
     labeling. 
    
    
    
    or
    
    
    standards overlap with the natural isotopic abundance of the analyte (M+1, M+2 from naturally occurring
    
    
    ), causing "Cross-Talk" or spectral interference.
  • The "Platinum" Alternative: If your chromatography is ultra-fast (<2 min) or the matrix is extremely variable (e.g., wastewater, bile), and you observe a Deuterium RT shift, upgrade to

    
     or 
    
    
    
    standards
    . These have zero RT shift but come at a higher cost.

References

  • FDA. (2018).[9][10][11] Bioanalytical Method Validation Guidance for Industry.[4][9][10][11][12] U.S. Food and Drug Administration.[4][11][12] [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]

  • Matuszewski, B. K. (2006). Standard line slopes as a measure of a relative matrix effect in quantitative HPLC–MS bioanalysis.[1][7][13][14][15] Journal of Chromatography B, 830(2), 293-300.[14][15] [Link]

  • Wang, S., & Cyronak, M. (2013). Stable isotope-labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 27(14), 1605-1605. [Link]

Sources

Comparative Pharmacognosy of Pyrazine Kinetics in Coffee Roasting: A Guide for Flavor Optimization and Excipient Research

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Pyrazine Content in Different Coffee Roast Levels Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Technical Context

In the realm of food chemistry and pharmaceutical flavor masking, alkylpyrazines represent a critical class of heteroaromatic compounds. Formed primarily via the Maillard reaction and Strecker degradation during thermal processing, these molecules are responsible for the "roasted," "nutty," and "earthy" organoleptic profiles essential to coffee.

For researchers and drug developers, understanding the kinetics of pyrazine formation relative to thermal load (roast level) is not merely culinary—it is a study in reaction engineering and bioavailability. Pyrazines are increasingly scrutinized as natural masking agents for bitter active pharmaceutical ingredients (APIs) and as metabolic markers in pharmacokinetic studies.

This guide provides a rigorous comparative analysis of pyrazine content across Light, Medium, and Dark roast matrices, supported by experimental protocols (SPME-GC-MS) and mechanistic visualization.

Mechanistic Pathways: The Maillard-Pyrazine Axis

To interpret the data, one must first understand the formation mechanism. Pyrazines do not exist in green coffee; they are synthesized de novo.

Key Mechanism:

  • Condensation: Reducing sugars (glucose/fructose) react with free amino acids to form Amadori rearrangement products.

  • Strecker Degradation: Dicarbonyls react with amino acids to generate Strecker aldehydes and

    
    -aminoketones.
    
  • Cyclization: Spontaneous condensation of two

    
    -aminoketones yields the pyrazine ring, which is subsequently substituted (alkylated).
    

The Thermal Threshold: Research indicates a formation peak at approximately 210°C (Medium-Dark). Beyond this, volatilization and pyrolytic degradation reduce the net concentration of desirable alkylpyrazines, favoring stable, often harsh, pyridine derivatives.

Maillard_Pyrazine_Pathway Precursors Precursors (Reducing Sugars + Amino Acids) Amadori Amadori Products Precursors->Amadori Heat (>140°C) Dicarbonyls $alpha$-Dicarbonyls Amadori->Dicarbonyls Dehydration Strecker Strecker Degradation Dicarbonyls->Strecker + Amino Acid Aminoketones $alpha$-Aminoketones Strecker->Aminoketones Decarboxylation Pyrazine Alkylpyrazines (Nutty/Earthy) Aminoketones->Pyrazine Condensation & Oxidation Degradation Pyrolysis/Volatilization (>210°C) Pyrazine->Degradation Excess Heat Loss Loss of Volatiles (Burnt/Sulfurous) Degradation->Loss

Figure 1: The Maillard reaction pathway highlighting the critical thermal instability of alkylpyrazines at high roast temperatures.

Experimental Methodology: Self-Validating Protocol

To replicate the data presented below, the following Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended. This method minimizes solvent interference, crucial for detecting trace volatiles.

Protocol: HS-SPME-GC-MS Quantification
  • Rationale: Headspace (HS) analysis mimics the olfactory experience and prevents non-volatile matrix interferences (lipids/melanoidins) from contaminating the GC liner.

Step-by-Step Workflow:

  • Sample Preparation:

    • Cryogenically grind roasted beans to pass a 20-mesh sieve (prevents volatile loss due to frictional heat).

    • Weigh 1.0 g of powder into a 20 mL headspace vial.

    • Validation Step: Add 5 µL of internal standard (2-methylpyrazine-d6 or 3-methoxypyrazine ) to correct for fiber absorption variability.

    • Incubate at 60°C for 20 minutes with agitation (500 rpm) to equilibrate headspace.

  • Extraction (SPME):

    • Fiber Selection: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm.

    • Why: The triple-phase fiber captures the wide polarity range of pyrazines better than single-phase PDMS.

    • Expose fiber to headspace for 30 minutes at 60°C.

  • GC-MS Analysis:

    • Column: DB-5MS or equivalent (30 m × 0.25 mm × 0.25 µm).

    • Injector: Splitless mode at 250°C (Desorb time: 3 min).

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Temp Program: 40°C (hold 3 min)

      
       5°C/min to 150°C 
      
      
      
      10°C/min to 250°C (hold 5 min).
    • MS parameters: EI source at 70 eV; Scan range 40–300 m/z.

Comparative Analysis: Roast Level vs. Pyrazine Content

The following data synthesizes kinetic studies comparing Light (City), Medium (Full City), and Dark (French) roasts.

Key Insight: Pyrazine concentration does not increase linearly with roast darkness. It follows a parabolic curve, peaking at the Medium-Dark transition (approx. 210°C bean temperature).

Table 1: Quantitative Trends of Key Pyrazines by Roast Level
ParameterLight Roast (City)Medium Roast (Full City)Dark Roast (French)
End Temperature 195°C – 205°C210°C – 215°C225°C – 240°C
Total Alkylpyrazines Low (Accumulation Phase)Maximum Peak Moderate to Low (Degradation Phase)
Dominant Species 2-methylpyrazine2,5-dimethylpyrazine; 2-ethyl-6-methylpyrazine2-methylpyrazine (stable); Pyridine derivatives
Sensory Profile Green, Vegetal, Bread-likeNutty, Roasted Hazelnut, Earthy Burnt, Smoky, Pungent
2-Methylpyrazine Conc. ~1.0 – 1.5 ng/mg~2.5 – 3.0 ng/mg ~1.8 – 2.2 ng/mg
Kinetic Status Formation rate > Degradation rateEquilibrium (Peak Formation)Degradation/Volatilization > Formation
Detailed Analysis of Variance:
  • Light Roast (The Initiation): At temperatures <200°C, the Strecker degradation of amino acids is incomplete. The profile is dominated by methoxypyrazines (often intrinsic to the green bean, contributing "bell pepper" notes) rather than the desirable alkylpyrazines formed by roasting.

  • Medium Roast (The "Sweet Spot"): The concentration of 2-ethyl-3,5-dimethylpyrazine (a potent earthy/roasted odorant) peaks here. The thermal energy is sufficient to drive the condensation of aminoketones but low enough to prevent the ring structure from fracturing.

  • Dark Roast (The Decline): Above 220°C, two critical failures occur:

    • Volatilization: Pyrazines with lower boiling points escape the bean matrix due to internal pressure (the "second crack").

    • Carbonization: The chemical environment shifts toward radical polymerization, forming melanoidins (brown pigments) at the expense of volatile aromatics. The flavor profile shifts from "nutty" (pyrazine) to "bitter/burnt" (pyridine and pyrrole).

Implications for Drug Development

For scientists in pharmaceutical applications, coffee-derived pyrazines offer specific utility:

  • Bitterness Masking:

    • The "earthy" threshold of 2,3,5-trimethylpyrazine effectively confuses the gustatory perception of bitter alkaloids (e.g., caffeine, quinine, or bitter APIs).

    • Application: Use Medium Roast extracts (high pyrazine, low pyrolysis products) for natural flavoring in oral suspensions.

  • Metabolic Tracing:

    • Alkylpyrazines are rapidly metabolized in humans to pyrazine carboxylic acids (e.g., 5-methylpyrazine-2-carboxylic acid) and excreted renally.[1][2]

    • Research Utility: They serve as excellent biomarkers for compliance in dietary intervention studies or as safe, non-toxic tracers in metabolic flux analysis.

References
  • Effect of Roasting Level on the Development of Key Aroma-Active Compounds in Coffee. Molecules. (2024).[3]

  • The formation of alkylpyrazines in roasted coffee at different roasting speeds. International Food Research Journal. (2018).

  • Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution–Gas Chromatography–Mass Spectrometry (SIDA-GC-MS). Journal of Agricultural and Food Chemistry. (2013).

  • Alkylpyrazines from Coffee are Extensively Metabolized to Pyrazine Carboxylic Acids in the Human Body. Molecular Nutrition & Food Research. (2019).[2]

  • Analysis of Volatile Compounds... According to Variety and Roasting Intensity. Foods. (2022).

Sources

The Heavy Pyrazine Advantage: A Guide to Evaluating Kinetic Isotope Effects in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for medicinal chemists and pharmacologists to evaluate the Kinetic Isotope Effect (KIE) in deuterated pyrazine scaffolds. Pyrazines are critical pharmacophores in oncology (e.g., Bortezomib) and infectious disease (e.g., Pyrazinamide). However, their metabolic instability and rapid oxidative clearance often limit their therapeutic index.

The Core Value Proposition: Strategic replacement of hydrogen with deuterium (²H) at metabolic "soft spots" on the pyrazine ring can significantly reduce clearance rates via the Primary Kinetic Isotope Effect, without altering target binding affinity. This guide details the theoretical basis, comparative performance, and experimental protocols for validating these effects.

Scientific Foundation: The Mechanics of Stability

The Deuterium Advantage

The efficacy of deuterated pyrazines rests on the fundamental difference in bond dissociation energy between Carbon-Hydrogen (C-H) and Carbon-Deuterium (C-D) bonds.

  • Zero-Point Energy (ZPE): Deuterium has twice the atomic mass of protium (hydrogen). This increased mass lowers the vibrational frequency of the C-D bond, resulting in a lower Zero-Point Energy.

  • Activation Energy (

    
    ):  Because the ground state of the C-D bond is lower than that of the C-H bond, more energy is required to reach the transition state for bond cleavage.
    
  • The Result: If C-H bond cleavage is the Rate-Determining Step (RDS) in a metabolic pathway (e.g., oxidation by CYP450 or Xanthine Oxidase), substitution with deuterium will significantly slow the reaction rate (

    
    ).
    
Why Pyrazines?

Pyrazine rings are electron-deficient heteroaromatics.[1] They are prone to nucleophilic attack and enzymatic oxidation, particularly at the C-2 and C-3 positions (for alkylpyrazines) or C-5 (for pyrazinamide). These positions are "metabolic hotspots" where deuteration can yield the highest stabilizing returns.

Comparative Analysis: H-Pyrazine vs. D-Pyrazine

The following table compares the physicochemical and pharmacokinetic profiles of a standard pyrazine drug candidate versus its deuterated analog.

FeatureStandard Pyrazine (Protium)Deuterated Pyrazine (Deuterium)Impact on Drug Development
Bond Dissociation Energy ~98 kcal/mol (C-H)~100 kcal/mol (C-D)Higher Stability: Harder to break metabolically.[2]
C-X Bond Length 1.09 Å1.09 Å (Virtual identity)Retained Potency: No change in ligand-receptor binding.
Lipophilicity (

)
Baseline

(Slightly lower)
Negligible: Does not alter membrane permeability.
Metabolic Clearance (

)
High (Rapid Oxidation)Reduced (via Primary KIE)Extended Half-life: Lower dosing frequency required.
Toxic Metabolite Formation Baseline RateSuppressed (Metabolic Shunting)Improved Safety: Reduces exposure to toxic downstream products.
KIE Magnitude (

)
1.0 (Reference)2.0 – 7.0 (Typical Primary KIE)Measurable: Clear differentiator in in vitro assays.

Case Study: Pyrazinamide (PZA) Hepatotoxicity

An illustrative application of KIE principles.

The Problem: Pyrazinamide (PZA), a frontline tuberculosis drug, causes dose-dependent hepatotoxicity. This is linked to its oxidation by Xanthine Oxidase (XO) to 5-hydroxy-pyrazinamide and subsequently 5-hydroxy-pyrazinoic acid.[3]

The Deuterium Solution: Deuteration at the C-5 position of the pyrazine ring targets the specific site of enzymatic oxidation.

  • Mechanism: The C5-H bond cleavage is the rate-limiting step in XO-mediated oxidation.

  • Outcome: A strong Primary KIE (

    
    ) would slow the formation of the toxic 5-hydroxy metabolite, potentially improving the safety profile while maintaining the anti-tubercular activity of the parent molecule.
    
Visualization: Metabolic Fate of Pyrazines

The following diagram illustrates the metabolic divergence between standard and deuterated pyrazines.

Metabolic_Fate Substrate Pyrazine Drug (H-Analog) Enzyme Metabolic Enzyme (CYP450 / XO) Substrate->Enzyme Binding D_Substrate Deuterated Drug (D-Analog) D_Substrate->Enzyme Binding (Identical $K_d$) Metabolite_H Rapid Metabolite Formation Enzyme->Metabolite_H Fast (k_H) Metabolite_D Slowed Metabolite Formation Enzyme->Metabolite_D Slow (k_D) Primary KIE Clearance Rapid Clearance (Short Half-Life) Metabolite_H->Clearance Stable Extended Exposure (Long Half-Life) Metabolite_D->Stable

Caption: Comparative metabolic fate showing the kinetic bottleneck introduced by deuteration (green path).

Experimental Protocol: Measuring KIE in Pyrazines

This protocol is designed to determine the intrinsic clearance (


) and calculate the KIE (

) using a non-competitive incubation method.
Phase 1: Synthesis & Preparation
  • Synthesis: Synthesize the deuterated pyrazine analog. Ensure isotopic purity is >98% to avoid data skewing from residual protium forms.

    • Note: Common routes include H/D exchange using

      
       with Pd/C catalysts or de novo synthesis using deuterated glyoxal.
      
  • Stock Solutions: Prepare 10 mM stock solutions of both H-Pyrazine and D-Pyrazine in DMSO.

Phase 2: Microsomal Incubation (The Assay)

Objective: Measure the depletion of substrate over time.

  • Reaction Mix: Prepare a master mix containing:

    • Phosphate buffer (100 mM, pH 7.4)

    • Liver Microsomes (human or rat) at 0.5 mg/mL protein concentration.

    • 
       (3 mM).
      
  • Pre-incubation: Aliquot the mix into 96-well plates. Spike with substrate (H or D) to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH (1 mM final) to initiate the reaction.

  • Sampling: At specific time points (

    
     min), remove aliquots and quench immediately in ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
    
  • Processing: Centrifuge quenched samples at 4000 rpm for 20 min to pellet proteins. Collect supernatant for analysis.

Phase 3: LC-MS/MS Analysis & Calculation
  • Quantification: Analyze supernatants using LC-MS/MS (MRM mode). Monitor the parent ion transitions for both H and D analogs.

  • Data Plotting: Plot

    
     vs. Time (
    
    
    
    ).
  • Calculation:

    • The slope of the line

      
       (elimination rate constant).
      
    • Calculate Half-life:

      
      .
      
    • Calculate Intrinsic Clearance:

      
      .
      
    • Calculate KIE:

      
      
      
Visualization: Experimental Workflow

The following flowchart details the step-by-step execution of the KIE assay.

KIE_Protocol Start Start: Substrate Prep (H-Pyrazine & D-Pyrazine) Incubation Microsomal Incubation (+ NADPH, 37°C) Start->Incubation Sampling Time-Point Sampling (0, 5, 15, 30, 60 min) Incubation->Sampling Quench Quench Reaction (Acetonitrile + Internal Std) Sampling->Quench Analysis LC-MS/MS Analysis (Quantify Parent Depletion) Quench->Analysis Calc Calculate KIE Ratio = k(H) / k(D) Analysis->Calc

Caption: Standardized workflow for determining in vitro Kinetic Isotope Effects.

Data Interpretation Guide

When analyzing your results, categorize the KIE value to understand the mechanistic impact:

  • KIE

    
     1.0 (No Effect):  C-H bond breaking is not the rate-determining step. Deuteration will likely offer no metabolic stability benefit.
    
  • KIE = 1.0 – 2.0 (Secondary KIE): The C-H bond is involved but not critical to the transition state energy, or hybridization changes are occurring (

    
    ). Minor stability gains.[4]
    
  • KIE > 2.0 (Primary KIE): C-H bond breaking is the rate-determining step. This is the "Goldilocks Zone" for drug design. Expect significant extension of half-life (

    
    ) and potential reduction in dosing.
    

References

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry.

  • Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives.

  • Tung, R. (2016). The Development of Deuterium-Containing Drugs. Innovations in Pharmaceutical Technology.

  • Fisher, M. B., et al. (2016). Metabolism and Hepatotoxicity of Pyrazinamide. Drug Metabolism and Disposition.[3][5][6][7][8]

  • Guengerich, F. P. (2017).[9] Kinetic Isotope Effects in Cytochrome P450 Oxidation. Journal of Biological Chemistry.

Sources

Safety Operating Guide

2-Ethenyl-d3-pyrazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the SDS

As researchers, we often treat deuterated internal standards like 2-Ethenyl-d3-pyrazine (2-Vinylpyrazine-d3) with a focus on their analytical utility—precise mass spectrometry quantification.[1][2] However, the "vinyl" moiety in this molecule introduces a reactive instability that standard disposal protocols often overlook.[2]

This guide is not a generic safety summary. It is an operational directive designed to mitigate the specific risks of exothermic polymerization and cytotoxicity associated with vinyl-substituted nitrogen heterocycles.[1][3] While the deuterium labeling (


) increases the compound's financial value, it does not alter its fundamental chemical hazards compared to the non-labeled parent, 2-vinylpyrazine.[2]

Part 1: Hazard Identification & Assessment

Before initiating disposal, you must classify the waste stream.[2][3] this compound poses a dual threat: it is a flammable corrosive and a polymerizable monomer .[1][2]

Table 1: Critical Physicochemical Properties for Disposal
PropertyValue / ClassificationOperational Implication
Flash Point ~60°C (140°F)Class D001 (Ignitable). Borderline, but treat as high-flammability risk due to vapor volatility.[1][2][3]
Reactivity Vinyl group (–CH=CH2)Polymerization Risk. Can undergo exothermic polymerization if initiated by heat, light, or peroxides.[2][3]
Corrosivity pH > 10 (estimated)Class D002 (Corrosive). Causes severe skin burns and eye damage.[2][3] Do not mix with acids without controlled neutralization.[2][3][4]
Toxicity Acute Tox. 4 (Oral), 3 (Dermal)Cytotoxic. Handle with double-gloving (Nitrile/Neoprene).[2]
Stability Cold Storage (2–8°C) requiredWaste containers stored at room temperature may accumulate pressure if not stabilized.[2][3]

Part 2: Pre-Disposal Stabilization (The "Expert" Protocol)

Standard operating procedures often miss this step. Unused stock or concentrated waste of vinyl monomers can polymerize in the waste drum, creating "runaway" thermal events.[2]

The Protocol: If disposing of >5 mL of pure or concentrated (>10%) stock , you must inhibit the vinyl group.[2][3]

  • Check for Peroxides: Vinyl compounds can form peroxides over time, which act as polymerization initiators.[2][3] Use a starch-iodide strip.[1][2]

  • Inhibition: Add a radical inhibitor to the waste vial before dumping it into the main solvent stream.[2][3]

    • Recommended Inhibitor: 4-tert-Butylcatechol (TBC) or Hydroquinone.[1]

    • Concentration: Add ~100 ppm (approx. 1 mg per 10 mL of waste).

Part 3: Disposal Workflow Logic

The following decision tree illustrates the logic for segregating this compound waste.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Liquid Liquid Waste StateCheck->Liquid Solid Solid/Residue Waste (Vials, Syringes, Wipes) StateCheck->Solid ConcCheck Concentration > 10%? Liquid->ConcCheck SolidBin Solid Waste Bin (Double Bagged) Solid->SolidBin Stabilize ACTION: Add Inhibitor (Hydroquinone/TBC) ConcCheck->Stabilize Yes Dilute ACTION: Dilute with Compatible Solvent ConcCheck->Dilute No Segregate Segregate Stream: Flammable/Corrosive (Organic) Stabilize->Segregate Dilute->Segregate Final Final Disposal: High-Temp Incineration Segregate->Final SolidBin->Final

Figure 1: Decision logic for segregating and stabilizing vinyl-pyrazine waste streams.

Part 4: Step-by-Step Disposal Procedures

Scenario A: Liquid Waste (Stock Solutions & Reaction Mixtures)

Objective: Prevent polymerization and ensure RCRA compliance.

  • PPE Requirement:

    • Chemical splash goggles.[2]

    • Face shield (if volume > 100 mL).[2]

    • Gloves: Laminate film (Silver Shield) is best; double-layered Nitrile (minimum 5 mil) is acceptable for incidental splash.[1]

    • Lab coat + Chemical apron.[2]

  • Segregation:

    • Do NOT mix with acidic waste streams (Risk of exothermic acid-base reaction with the pyrazine nitrogen).[1][2]

    • Do NOT mix with oxidizers (Risk of vinyl oxidation/ignition).[2][5]

    • Target Stream: "Flammable Organic Solvents" (non-halogenated preferred, unless mixed with DCM/Chloroform).[2]

  • The Pour:

    • Ensure the waste container is grounded (static dissipation).[2][3][6]

    • Pour slowly to avoid splashing.[2][3][4]

    • Rinse: Triple-rinse the empty stock vial with ethanol or acetone.[1][2] Add rinsate to the same waste container.[2]

  • Labeling:

    • Mark the tag with: "Flammable," "Corrosive," and "Potential Peroxide Former/Polymerizer."[2]

    • List constituents: "2-Vinylpyrazine-d3, [Solvent Name]."

Scenario B: Solid Waste (Vials, Syringes, Contaminated PPE)[2][3]

Objective: Contain odors and prevent secondary exposure.

  • Evaporation (Small Scale Only):

    • If the vial contains only trace residue (< 50 µL), allow it to evaporate in a functional fume hood for 1 hour before disposal.[2]

    • Note: Do not do this for volumes > 50 µL due to inhalation toxicity.[1]

  • Containment:

    • Place contaminated vials, syringe tips, and wipes into a clear, sealable polyethylene bag (Zip-lock style).[2]

    • Place this bag inside the laboratory's rigid Solid Hazardous Waste container.

  • Sharps:

    • If using needles, dispose of the entire needle/syringe assembly into a Chemically Contaminated Sharps container.[2] Do not recap.

Scenario C: Emergency Spill Response

Immediate Action:

  • Evacuate: Clear the immediate area (10-meter radius).

  • Ventilate: Maximize fume hood airflow; open windows if safe.

  • Absorb:

    • Use vermiculite or sand .[2][3] Do not use combustible materials like sawdust.[2]

    • Pro Tip: For pyrazines, the odor is potent.[2][7][8] Cover the spill quickly to minimize facility-wide odor complaints.

  • Decontaminate:

    • After removing the absorbent, wash the surface with a mild detergent solution, followed by water.[2][3]

    • Dispose of all cleanup materials as hazardous chemical waste (Scenario B).[2]

Part 5: Regulatory Framework (US Focus)

Compliance relies on accurate waste coding.[2] Under the Resource Conservation and Recovery Act (RCRA) , this compound falls under the following classifications:

  • D001 (Ignitable): Due to flash point ~60°C and flammability.[2][3]

  • D002 (Corrosive): Due to amine functionality causing high pH and skin burns.[2][3]

  • Waste Minimization: As a deuterated compound, it is expensive.[2][3][9] However, recovery is rarely economically viable for small research aliquots.[2] Destruction via incineration is the environmentally preferred method to ensure the breakdown of the stable pyrazine ring.[2]

References

  • National Institute of Standards and Technology (NIST). Pyrazine, ethenyl- (2-Vinylpyrazine) Mass Spectrum and Properties.[1][2][3] NIST Chemistry WebBook, SRD 69.[2] [Link][3]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed and Characteristic Wastes (D001, D002).[2][3] [Link]

Sources

Personal protective equipment for handling 2-Ethenyl-d3-pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 2-Ethenyl-d3-pyrazine Content Type: Technical Safety & Operational Guide Audience: Researchers, Analytical Chemists, and Lab Managers

Precision Handling for Deuterated Internal Standards

Introduction As a Senior Application Scientist, I often see a disconnect between standard safety protocols and the practical realities of handling high-value, isotopically labeled standards. This compound (Deuterated Vinylpyrazine) presents a unique tripartite challenge: chemical reactivity (due to the vinyl group), extreme odor potency (characteristic of pyrazines), and economic value (as a deuterated internal standard).

This guide moves beyond generic "safety first" advice. It provides a self-validating system to protect the researcher from exposure while simultaneously protecting the hygroscopic and heat-sensitive reference material from degradation.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the specific stress vectors of this molecule.

Hazard CategorySpecific RiskOperational Implication
Chemical Toxicity Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335).[1]Direct contact causes immediate tissue damage. Mucous membranes are highly susceptible.
Reactivity Polymerization: The vinyl group (-CH=CH2) makes the molecule prone to auto-polymerization if exposed to heat or light.Cold Chain: Material must be kept cold until the moment of use. PPE must allow for dexterity with cold vials.
Logistical Odor Threshold: Pyrazines have detection thresholds in the parts-per-billion (ppb) range.Containment: A minor spill is not just a safety hazard; it is a facility-wide nuisance that can trigger false HVAC alarms or building evacuations.
The PPE Matrix: Layered Defense System

Do not rely on a single barrier. Use a redundant system designed for nitrogen-heterocycle resistance.

Hand Protection (Glove Selection)
  • Primary Barrier (Dexterity): Nitrile Rubber (Minimum 0.11 mm / 4 mil).

    • Why: Nitrile offers excellent splash resistance to aromatic amines and pyrazines.

  • Secondary Barrier (High Risk/Spill): Silver Shield / 4H (PE/EVOH Laminate).

    • Why: Nitrogen heterocycles can permeate thin nitrile over time. If handling volumes >5 mL or cleaning spills, laminate liners are mandatory.

  • Technique: Double-gloving is required.

    • Outer Glove: Discard immediately upon contact.

    • Inner Glove: Protects skin during doffing of the outer glove.

Respiratory & Eye Protection [2]
  • Engineering Control (Primary): Chemical Fume Hood (Certified face velocity: 80–100 fpm).

    • Critical: Do not handle this compound on an open bench. The odor will contaminate the lab permanently.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1 impact + splash rated).

    • Note: Safety glasses are insufficient due to the volatility and "serious eye damage" risk (H318).

  • Respirator (Contingency Only): Half-face respirator with Organic Vapor (OV) cartridges.

    • Usage: Only required for spill cleanup outside the hood.

Operational Workflow: The "Cold-Trap" Protocol

This workflow minimizes the time the volatile standard is exposed to ambient temperature, preserving the deuterium label integrity and preventing polymerization.

HandlingWorkflow cluster_safety Critical Control Points Storage 1. Cold Storage (-20°C, Dark) Equilibration 2. Equilibration (Closed Vial, 20 min) Storage->Equilibration Prevent Condensation Prep 3. Fume Hood Prep (Check Airflow) Equilibration->Prep Transfer to Hood Transfer 4. Microsampling (Gastight Syringe) Prep->Transfer Perform Quickly Transfer->Storage Return Stock Waste 5. Waste Disposal (Double Bagged) Transfer->Waste Immediate Containment

Figure 1: The "Cold-Trap" workflow ensures the vial is only opened when necessary, reducing volatile loss and odor escape.

Step-by-Step Handling Procedure
Phase A: Preparation
  • Airflow Verification: Confirm fume hood is active. Place a "Do Not Disturb" sign to prevent turbulence from passing colleagues.

  • Double Glove: Don a pair of inner nitrile gloves (white/blue) and outer nitrile gloves (purple/black) to easily distinguish layers.

  • Thawing: Remove the this compound vial from the freezer.

    • Crucial: Allow it to reach room temperature before opening . Opening a cold vial condenses atmospheric moisture inside, which degrades the deuterated standard and promotes polymerization.

Phase B: Transfer & Weighing
  • Venting: Open the vial deep inside the hood (at least 6 inches back).

  • Microsampling: Use a gastight syringe (e.g., Hamilton) rather than pouring.

    • Why: Pouring coats the vial threads, leading to permanent odor emission even when closed. Syringes prevent thread contamination.

  • Dilution: Immediately inject the aliquot into your solvent (e.g., Methanol/DCM) and cap the receiving vial.

Phase C: Decontamination & Disposal
  • The "Odor Kill" Solution: Prepare a beaker of 5% Sodium Hypochlorite (Bleach) or an acidic permanganate solution.

  • Tool Cleaning: Rinse the syringe needle in the bleach solution immediately after use. This oxidizes the pyrazine ring, neutralizing the odor.

  • Solid Waste: All pipette tips, gloves, and wipes must be placed in a Ziploc bag, sealed, and then placed in the solid waste drum. Do not throw loose wipes into the trash.

Emergency Response: Spill Logic

In the event of a spill, the priority shifts from "Sample Integrity" to "Odor Containment."

SpillResponse Start Spill Detected SizeCheck Volume? Start->SizeCheck Small < 5 mL (Drip) SizeCheck->Small Large > 5 mL (Bottle Break) SizeCheck->Large ActionSmall 1. Cover with absorbent pad 2. Wipe with 10% Bleach 3. Double bag waste Small->ActionSmall ActionLarge 1. EVACUATE LAB 2. Close Hood Sash 3. Call EHS (Odor Risk) Large->ActionLarge

Figure 2: Decision tree for spill response. Note that for pyrazines, "Large" spills trigger evacuation not due to immediate lethality, but due to respiratory irritation and overwhelming odor.

References & Authority
  • PubChem. (n.d.).[1] Vinylpyrazine | C6H6N2 | CID 77840 - Safety and Hazards. National Library of Medicine. Retrieved from [Link]

  • OSHA. (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[3][4] Occupational Safety and Health Administration.[3][5][6] Retrieved from [Link][3][4][6]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.